3-Oxaspiro[5.5]undecane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-6-10(7-9(12)13-8)4-2-1-3-5-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDSIASQMRYFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)OC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370196 | |
| Record name | 3-Oxaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-26-0 | |
| Record name | 3-Oxaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Cyclohexanediacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure Elucidation of 3-Oxaspiro[5.5]undecane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 3-Oxaspiro[5.5]undecane-2,4-dione, also commonly known as 1,1-cyclohexanediacetic anhydride. This document details the key physical and chemical properties, a plausible synthetic route, and the spectroscopic data essential for its characterization.
Introduction
This compound is a spirocyclic compound featuring a cyclohexane ring fused to a glutaric anhydride moiety. Its unique structural framework makes it a valuable building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals. For instance, it is a precursor in some synthetic routes to Gabapentin, a drug used to treat epilepsy and neuropathic pain. Accurate characterization of this molecule is paramount for its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][3] |
| CAS Number | 1010-26-0 | [1][2] |
| Appearance | White to off-white crystalline powder or chunks | [4] |
| Melting Point | 67-70 °C | [3] |
| Boiling Point | 126 °C at 0.5 mmHg | [5] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,1-Cyclohexanediacetic anhydride, 3,3-Pentamethyleneglutaric anhydride | [6][7] |
Synthesis
This compound is typically synthesized through the dehydration of its corresponding dicarboxylic acid, 1,1-cyclohexanediacetic acid. A common and effective method for this cyclization is the use of a dehydrating agent such as acetic anhydride.
Synthesis of 1,1-Cyclohexanediacetic Acid (Precursor)
The precursor, 1,1-cyclohexanediacetic acid, can be prepared via a multi-step synthesis starting from cyclohexanone and an activated methylene compound like ethyl cyanoacetate.
Dehydration to this compound
The final step involves the cyclodehydration of 1,1-cyclohexanediacetic acid. The general reaction is outlined below.
Caption: Synthesis of the target anhydride from its diacid precursor.
Experimental Protocol: Dehydration of 1,1-Cyclohexanediacetic Acid
The following is a plausible experimental protocol based on established chemical principles for anhydride formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 1,1-cyclohexanediacetic acid.
-
Reagent Addition: Add an excess of acetic anhydride to the flask.
-
Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the dissolution of the solid diacid.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound.
Structure Elucidation by Spectroscopic Methods
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for the spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclohexane ring and the methylene protons of the anhydride ring. The cyclohexane protons would likely appear as a complex multiplet in the upfield region (around 1.5-1.8 ppm). The two methylene groups of the anhydride ring are chemically equivalent and are expected to produce a singlet further downfield (around 2.8 ppm) due to the deshielding effect of the adjacent carbonyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit distinct signals for each unique carbon atom. Key expected chemical shifts are:
-
Carbonyl Carbons (C=O): In the range of 165-175 ppm.
-
Spiro Carbon: Around 40-50 ppm.
-
Anhydride Methylene Carbons (-CH₂-CO): Approximately 35-45 ppm.
-
Cyclohexane Carbons: In the range of 20-40 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the characteristic absorption bands are expected as follows:
| Wavenumber (cm⁻¹) | Assignment |
| ~1810 and ~1760 | Symmetric and asymmetric C=O stretching of the anhydride |
| ~1240 | C-O-C stretching |
| 2850-2950 | C-H stretching of the cyclohexane and anhydride rings |
The presence of two distinct carbonyl peaks is a hallmark of a cyclic anhydride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at an m/z of 182, corresponding to the molecular weight of C₁₀H₁₄O₃.[8]
-
Fragmentation Pattern: A plausible fragmentation pattern is presented in Table 2.[8]
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 182 | [C₁₀H₁₄O₃]⁺ | - |
| 154 | [C₉H₁₄O₂]⁺ | CO |
| 138 | [C₉H₁₄O]⁺ | CO₂ |
| 99 | [C₆H₁₁O]⁺ | C₄H₃O₂ |
| 81 | [C₆H₉]⁺ | C₄H₅O₃ |
| 55 | [C₄H₇]⁺ | C₆H₇O₃ |
Conclusion
The structure of this compound can be unequivocally determined through a combination of synthetic methodology and spectroscopic analysis. The key identifiers for this compound are its characteristic physicochemical properties and its unique spectral fingerprint, particularly the dual carbonyl peaks in the IR spectrum and the specific fragmentation pattern in mass spectrometry. This guide provides the foundational information necessary for the synthesis, identification, and utilization of this important chemical intermediate in advanced scientific applications.
References
- 1. 1,1-Cyclohexanediacetic Anhydride | C10H14O3 | CID 2734289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0 [sigmaaldrich.com]
- 4. 1,1-Cyclohexane diacetic anhydride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1,1-Cyclohexane diacetic anhydride | 1010-26-0 [chemicalbook.com]
- 6. 1,1-Cyclohexanediacetic Anhydride 1010-26-0 | TCI AMERICA [tcichemicals.com]
- 7. CAS 1010-26-0: 1,1-Cyclohexane Diacetic Anhydride [cymitquimica.com]
- 8. This compound | High-Purity | RUO [benchchem.com]
In-Depth Technical Guide to 1,1-Cyclohexanediacetic Anhydride (CAS 1010-26-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1,1-Cyclohexanediacetic Anhydride (CAS 1010-26-0). The information is curated for professionals in research and drug development who require detailed technical data and experimental protocols.
Core Properties and Data
1,1-Cyclohexanediacetic Anhydride, also known by synonyms such as 3,3-Pentamethyleneglutaric anhydride and 3-Oxaspiro[5.5]undecane-2,4-dione, is a key intermediate in the synthesis of various organic compounds, most notably the anticonvulsant drug Gabapentin.[1] It typically appears as a white to off-white crystalline powder or chunks.[2]
Chemical and Physical Properties
A summary of the key quantitative data for 1,1-Cyclohexanediacetic Anhydride is presented in the table below. This information is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 1010-26-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| Melting Point | 67-70 °C | [2][3] |
| Boiling Point | 126 °C at 0.5 mmHg | [2][3] |
| Predicted Density | 1.15 ± 0.1 g/cm³ | [2] |
| Appearance | White to off-white crystalline powder or chunks | [2] |
| Solubility | Soluble in water. Detailed quantitative solubility in various organic solvents is not readily available in public literature. | [4] |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1,1-Cyclohexanediacetic Anhydride is not widely available in the public domain. Researchers are advised to acquire their own analytical data for positive identification and quality control. For reference, spectral data for the closely related 1,1-Cyclohexanediacetic acid is available.[1]
Synthesis and Reactivity
1,1-Cyclohexanediacetic Anhydride is a reactive compound, primarily utilized for its anhydride functional group. It is sensitive to moisture and can undergo hydrolysis to revert to its corresponding diacid form.[5]
Synthesis of 1,1-Cyclohexanediacetic Anhydride
The anhydride is typically synthesized from 1,1-Cyclohexanediacetic acid through dehydration. A common method involves heating the diacid with a dehydrating agent such as acetic anhydride.
Experimental Protocols
The most significant application of 1,1-Cyclohexanediacetic Anhydride is as a crucial intermediate in the synthesis of Gabapentin.[2] The following sections detail the experimental protocols for the key transformations.
Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
The first step in the synthesis of Gabapentin from the anhydride is the formation of the corresponding monoamide. This is achieved through an amination reaction.
Methodology:
-
1,1-Cyclohexanediacetic anhydride is reacted with an aqueous solution of ammonia.
-
The reaction temperature is maintained below 20°C.
-
The molar ratio of aqueous ammonia (25-35 wt%) to the anhydride is typically between 5 and 10.
-
Following the amination, the reaction mixture is neutralized with an aqueous solution of sulfuric acid (30-70 wt%) to a slightly acidic pH, which precipitates the crude 1,1-cyclohexanediacetic acid monoamide.
-
The precipitated solid is filtered and can be further purified by crystallization from a suitable solvent such as aqueous acetonitrile.
Synthesis of Gabapentin via Hofmann Rearrangement
The 1,1-cyclohexanediacetic acid monoamide is then converted to Gabapentin through a Hofmann rearrangement.
Methodology:
-
The 1,1-cyclohexanediacetic acid monoamide is treated with a solution of sodium hypobromite, which can be prepared in situ.
-
This rearrangement reaction leads to the formation of Gabapentin.
-
The final product can be isolated and purified through various techniques, including salt formation and recrystallization.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated using Graphviz.
Experimental Workflow for Gabapentin Synthesis
Caption: Workflow for the synthesis of Gabapentin.
Logical Relationship of Key Components
Caption: Key synthetic relationships.
Safety and Handling
1,1-Cyclohexanediacetic Anhydride is an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere. For detailed safety information, consult the Safety Data Sheet (SDS).
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and thorough literature review. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. 1,1-Cyclohexanediacetic Anhydride | C10H14O3 | CID 2734289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1,1-Cyclohexane diacetic anhydride | 1010-26-0 [chemicalbook.com]
- 4. 1,1-Cyclohexanediacetic acid anhydride | 1010-26-0 | FC03365 [biosynth.com]
- 5. prepchem.com [prepchem.com]
In-Depth Technical Guide: 1,1-Cyclohexanediacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediacetic anhydride (CAS No. 1010-26-0) is a cyclic dicarboxylic anhydride featuring a spirocyclic structure where a cyclohexane ring is attached to a glutaric anhydride moiety. It is a white to off-white crystalline solid that serves as a crucial intermediate in organic synthesis, most notably in the pharmaceutical industry. Its primary application lies in the synthesis of Gabapentin, an anticonvulsant and analgesic drug.[1][2] This guide provides a comprehensive chemical profile of 1,1-cyclohexanediacetic anhydride, including its physicochemical properties, synthesis, reactivity, and safety information, with a focus on its application in drug development.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 1,1-cyclohexanediacetic anhydride is presented below.
Table 1: Physicochemical Properties of 1,1-Cyclohexanediacetic Anhydride
| Property | Value | Reference(s) |
| CAS Number | 1010-26-0 | [3][4] |
| Molecular Formula | C₁₀H₁₄O₃ | [3][4][5] |
| Molecular Weight | 182.22 g/mol | [3][5][6] |
| Appearance | White to light yellow or light orange crystalline powder | [7] |
| Melting Point | 67-70 °C | [1][6] |
| Boiling Point | 126 °C at 0.5 mmHg | [1] |
| Purity | >98.0% (GC) | [3][7] |
| Synonyms | 3,3-Pentamethyleneglutaric anhydride, 3-Oxaspiro[5.5]undecane-2,4-dione | [7] |
Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (approximately 1.0-2.5 ppm) corresponding to the protons of the cyclohexane ring and the two methylene groups of the anhydride ring.
-
¹³C NMR: The spectrum should display distinct signals for the carbons of the cyclohexane ring, the methylene carbons of the anhydride ring, and a characteristic downfield signal for the quaternary spiro carbon. The two carbonyl carbons are expected to appear at the most downfield region of the spectrum (typically >160 ppm).
-
Infrared (IR) Spectroscopy: As a cyclic anhydride, it is expected to exhibit two characteristic carbonyl (C=O) stretching bands.[8] One band, corresponding to the symmetric C=O stretch, is anticipated around 1800-1850 cm⁻¹, and the other, from the asymmetric C=O stretch, should appear around 1740-1790 cm⁻¹.[8] A C-O-C stretching band is also expected.[8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (182.22 g/mol ). Fragmentation patterns would likely involve the loss of CO and CO₂ from the anhydride ring.
Synthesis and Reactivity
Synthesis of 1,1-Cyclohexanediacetic Anhydride
1,1-Cyclohexanediacetic anhydride is typically synthesized via the dehydration of its corresponding dicarboxylic acid, 1,1-cyclohexanediacetic acid. A common method for this transformation is the use of a dehydrating agent such as acetic anhydride.
Experimental Protocol: Synthesis of 1,1-Cyclohexanediacetic Anhydride (General Procedure)
This protocol is based on a general method for the synthesis of cyclic anhydrides from dicarboxylic acids using acetic anhydride and should be adapted and optimized for 1,1-cyclohexanediacetic acid.
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic anhydride
-
Toluene (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,1-cyclohexanediacetic acid and acetic anhydride (a slight excess, e.g., 1.1-1.5 equivalents). Toluene can be used as a solvent.[9]
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the dissolution of the starting diacid.
-
After the reaction is complete (typically 1-3 hours of reflux), allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.
-
The crude 1,1-cyclohexanediacetic anhydride can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation.
Chemical Reactivity
The reactivity of 1,1-cyclohexanediacetic anhydride is primarily dictated by the electrophilic nature of its carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions.
-
Hydrolysis: In the presence of water, the anhydride ring opens to regenerate 1,1-cyclohexanediacetic acid.[10]
-
Alcoholysis: Reaction with alcohols yields a monoester of 1,1-cyclohexanediacetic acid.
-
Aminolysis: Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding monoamide or N-substituted monoamide. This reaction is fundamental to its use in the synthesis of Gabapentin.[11]
Application in Gabapentin Synthesis
The most significant application of 1,1-cyclohexanediacetic anhydride is as a key starting material in the synthesis of Gabapentin. The synthetic route involves the reaction of the anhydride with ammonia to form 1,1-cyclohexanediacetic acid monoamide, which then undergoes a Hofmann rearrangement to yield Gabapentin.
Experimental Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
This protocol is a generalized procedure based on patent literature and may require optimization.
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Aqueous ammonia (e.g., 25-35% solution)
-
Hydrochloric acid or Sulfuric acid for acidification
-
Acetonitrile (for crystallization)
Procedure:
-
In a reaction vessel, cool an aqueous solution of ammonia to below 20 °C.
-
Slowly add 1,1-cyclohexanediacetic anhydride to the cooled ammonia solution with stirring, maintaining the temperature below 20 °C.[11] The molar ratio of ammonia to the anhydride is typically between 5 and 10.[11]
-
After the addition is complete, continue stirring for a specified period to ensure complete reaction.
-
Neutralize the reaction mixture by the controlled addition of an acid (e.g., H₂SO₄) to a slightly acidic pH, which will precipitate the crude 1,1-cyclohexanediacetic acid monoamide.[11]
-
Collect the precipitated solid by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous acetonitrile, to obtain pure 1,1-cyclohexanediacetic acid monoamide.[11]
Safety and Handling
1,1-Cyclohexanediacetic anhydride is an irritant and requires careful handling to avoid contact with skin and eyes. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[12]
Table 2: Safety and Toxicological Profile
| Parameter | Information | Reference(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
| Incompatible Materials | Strong oxidizing agents. | [12] |
| Acute Toxicity (Oral LD50) | Not classified as acutely toxic (ATE > 2000 mg/kg). The toxicological properties have not been fully investigated. | [12] |
| Acute Toxicity (Dermal LD50) | Not classified as acutely toxic (ATE > 2000 mg/kg). The toxicological properties have not been fully investigated. | [12] |
Conclusion
1,1-Cyclohexanediacetic anhydride is a valuable chemical intermediate with a well-defined role in the pharmaceutical industry, particularly in the synthesis of Gabapentin. Its spirocyclic structure and the reactivity of the anhydride functional group make it a versatile building block in organic synthesis. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development and in industrial-scale production. Further investigation into its spectroscopic characteristics and a more detailed toxicological evaluation would provide a more complete profile of this important compound.
References
- 1. 1,1-Cyclohexane diacetic anhydride | 1010-26-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. labproinc.com [labproinc.com]
- 4. 1,1-Cyclohexanediacetic acid anhydride | 1010-26-0 | FC03365 [biosynth.com]
- 5. 1,1-Cyclohexanediacetic Anhydride | C10H14O3 | CID 2734289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1-Cyclohexanediacetic Anhydride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. 1,1-Cyclohexanediacetic Anhydride | CymitQuimica [cymitquimica.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CAS 1010-26-0: 1,1-Cyclohexane Diacetic Anhydride [cymitquimica.com]
- 11. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
Spirocyclic Anhydrides: A Comprehensive Technical Guide on Their Discovery and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic anhydrides, a unique class of bicyclic compounds characterized by a central spiro atom connecting two rings, one of which is a cyclic anhydride, have emerged as a significant scaffold in medicinal chemistry and natural product synthesis. Their inherent three-dimensional structure provides a rigid framework that allows for precise spatial orientation of functional groups, making them attractive for designing potent and selective enzyme inhibitors and other bioactive molecules. This technical guide delves into the discovery of spirocyclic anhydrides, both in nature and through synthetic efforts, and explores their profound significance in drug discovery and development. It provides a comprehensive overview of their biological activities, supported by quantitative data, and details key experimental protocols for their synthesis and evaluation.
Discovery of Spirocyclic Anhydrides
The discovery of spirocyclic anhydrides is intrinsically linked to the exploration of natural products. While the spirocyclic motif was recognized in the early 20th century, the identification of naturally occurring compounds bearing a spirocyclic anhydride functionality has been a more recent endeavor.
Natural Occurrences
A notable number of spirocyclic anhydrides have been isolated from terrestrial and marine organisms, particularly fungi and plants.[1][2] These natural products often exhibit potent biological activities, which has spurred interest in their synthesis and therapeutic potential. One of the earliest examples of a spirocyclic compound to be used as a drug is the antifungal agent Griseofulvin, approved in 1959.[3] Although not an anhydride itself, its spirocyclic core highlighted the importance of this structural motif.
Many naturally occurring terpene cyclic anhydrides possess a spirocyclic framework.[1] Their biosynthesis often involves a key rearrangement of endoperoxide intermediates to form spiro derivatives.[1][2] For instance, the biosynthesis of virgaurene-anhydrides A and B is postulated to proceed through a stereospecific rearrangement of diastereomeric endoperoxides, leading to the formation of two distinct spirocyclic structures.[2]
Synthetic Advancements
The inherent structural complexity and chirality of spirocyclic anhydrides have presented significant challenges to synthetic chemists. However, the development of novel synthetic methodologies has enabled the construction of these intricate architectures with high levels of stereocontrol. Early synthetic efforts often relied on intramolecular cyclization reactions of appropriately functionalized precursors. More recent advances include the use of cycloaddition reactions, ring-closing metathesis, and dearomatization strategies to access diverse spirocyclic scaffolds.[4]
The synthesis of spirocyclic anhydrides can be broadly categorized into two main approaches:
-
Formation of the anhydride ring onto a pre-existing spirocyclic core: This strategy involves the construction of the spirocycle first, followed by the annulation of the anhydride moiety.
-
Concomitant formation of the spirocenter and the anhydride ring: This approach often utilizes elegant cascade reactions or cycloadditions to assemble the entire spirocyclic anhydride framework in a single or few steps.
Significance in Drug Discovery and Development
The unique three-dimensional and rigid nature of the spirocyclic scaffold confers several advantages in the design of therapeutic agents.[5][6][7] This has led to a surge in the exploration of spirocyclic compounds, including anhydrides, in drug discovery programs.[3]
Privileged Scaffolds in Medicinal Chemistry
Spirocycles are considered "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets with high affinity and selectivity.[8] The rigid framework of a spirocyclic anhydride pre-organizes the appended functional groups in a well-defined spatial arrangement, which can lead to enhanced binding to the target protein. This conformational restriction can also reduce the entropic penalty upon binding, resulting in higher potency.[5]
Enzyme Inhibition
The anhydride moiety is a reactive electrophile capable of acylating nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.[1] This property, combined with the precise positioning of substituents afforded by the spirocyclic core, makes spirocyclic anhydrides promising candidates for the development of potent and selective enzyme inhibitors. For example, pyranoid spirofused sugar derivatives have been investigated as inhibitors of carbohydrate-processing enzymes.[9]
Diverse Biological Activities
Spirocyclic compounds, in general, have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[10][11] While the specific biological activities of many synthetic spirocyclic anhydrides are still under investigation, the wealth of data on other spirocyclic molecules suggests a high potential for discovering novel therapeutic agents within this class.
Quantitative Data on Biological Activity
The following table summarizes the reported biological activities of selected spirocyclic compounds, including some with anhydride or related functionalities, with their corresponding IC50 or other quantitative measures of activity.
| Compound Class/Name | Target/Activity | Organism/Cell Line | Quantitative Data (e.g., IC50) | Reference(s) |
| Spirocyclic Meroterpenoids | JAK3 Kinase Inhibition | - | IC50 = 7.0 ± 3.2 μM | [8] |
| Cyclohelminthol X | Growth Inhibition | Human colon adenocarcinoma (COLO201) | IC50 = 16 μM | [8][12] |
| Cyclohelminthol X | Growth Inhibition | Leukemia (HL60) | IC50 = 0.35 μM | [8][12] |
| Spirotriprostatine | Cytotoxic Activity | - | IC50 = 197.5 μM | [8] |
| Spirocyclic Triterpenoids | Growth Inhibition | Human stomach cancer (BGC-823, KE-97), hepatocarcinoma (Huh-7), Jurkat T-cell lymphoblasts, breast adenocarcinoma (MCF-7) | IC50 < 10 μM | [8] |
| Lambertollol A and B | Antifungal Activity | - | IC50 = 0.5 μg/mL | [8] |
| Spiraprilat | Angiotensin-Converting Enzyme (ACE) Inhibition | In vitro | IC50 = 0.8 nM | [13] |
| 10-(4-trifluoromethylphenyl)trioxyreserpine | Growth Inhibition | SU-DHL-4 | IC50 = 1.14 ± 0.20 μM | [14] |
| 10-(4-trifluoromethylphenyl)trioxyreserpine | Growth Inhibition | SUP-T1 | IC50 = 1.62 ± 0.13 μM | [14] |
| 10-(4-trifluoromethylphenyl)trioxyreserpine | Growth Inhibition | NALM-6 | IC50 = 0.61 ± 0.38 μM | [14] |
| 10-(4-trifluoromethylphenyl)trioxyreserpine | Growth Inhibition | RS4;11 | IC50 = 0.32 ± 0.06 μM | [14] |
| 10-(4-trifluoromethylphenyl)trioxyreserpine | Growth Inhibition | MIA-PaCa-2 | IC50 = 1.90 ± 0.88 μM | [14] |
Experimental Protocols
General Synthesis of Cyclic Anhydrides from Dicarboxylic Acids
A common method for the synthesis of cyclic anhydrides involves the dehydration of the corresponding dicarboxylic acid.[15][16]
Procedure:
-
The dicarboxylic acid is dissolved in a suitable solvent, such as acetic anhydride or toluene.
-
A dehydrating agent, for example, acetyl chloride or a catalytic amount of a strong acid, is added to the solution.
-
The reaction mixture is heated, often under reflux, to drive the cyclization and remove the water formed during the reaction.
-
After the reaction is complete, the solvent and excess reagents are removed under reduced pressure.
-
The resulting cyclic anhydride is then purified by recrystallization or chromatography.
Note: The specific reaction conditions, including temperature, reaction time, and choice of solvent and dehydrating agent, will vary depending on the specific dicarboxylic acid substrate.[17]
Synthesis of Spiro[4.4]nonane-1,6-dione
This protocol describes a representative synthesis of a spirocyclic dione, which can be a precursor to spirocyclic anhydrides.
Procedure:
-
Step 1: Michael Addition: A solution of cyclopentanone in a suitable solvent is treated with a base, such as sodium ethoxide, to form the enolate. To this is added an α,β-unsaturated ester, such as ethyl acrylate. The reaction mixture is stirred until the Michael addition is complete.
-
Step 2: Dieckmann Condensation: The product from Step 1 is then subjected to an intramolecular Dieckmann condensation by treatment with a strong base, such as sodium hydride, in an aprotic solvent like toluene.
-
Step 3: Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed with aqueous acid and heated to effect decarboxylation, yielding the spiro[4.4]nonane-1,6-dione.
-
Step 4: Purification: The final product is purified by distillation under reduced pressure or by chromatography.
Visualizations
Biosynthetic Pathway of Terpene-Derived Spirocyclic Anhydrides
The following diagram illustrates a plausible biosynthetic pathway for the formation of spirocyclic anhydrides from terpene precursors, involving the key steps of oxidation and rearrangement.
Caption: Proposed biosynthetic pathway for terpene-derived spirocyclic anhydrides.
General Workflow for Spirocyclic Anhydride Synthesis and Evaluation
This diagram outlines a typical workflow for the synthesis and biological evaluation of novel spirocyclic anhydrides in a drug discovery context.
Caption: A typical workflow for the discovery of spirocyclic anhydride-based drugs.
Conclusion
Spirocyclic anhydrides represent a fascinating and promising class of molecules with significant potential in drug discovery and development. Their unique structural features, arising from the fusion of a rigid spirocyclic core with a reactive anhydride moiety, provide a powerful platform for the design of potent and selective bioactive agents. The continued exploration of natural product sources, coupled with advancements in synthetic methodology, is expected to unveil new spirocyclic anhydride scaffolds with novel biological activities. This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this exciting class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyranoid Spirosugars as Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Potential Biological Activity of 3-Oxaspiro[5.5]undecane-2,4-dione: A Predictive Analysis Based on Structurally Related Compounds
Disclaimer: This technical guide addresses the potential biological activity of 3-Oxaspiro[5.5]undecane-2,4-dione. As of the date of this publication, no direct experimental data on the biological effects of this specific compound have been reported in the scientific literature. The information presented herein is a predictive analysis based on the documented biological activities of structurally analogous spiro[5.5]undecane derivatives, particularly those containing nitrogen-based heterocyclic rings (azaspiro[5.5]undecanes). This guide is intended for researchers, scientists, and drug development professionals as a starting point for investigating the potential therapeutic applications of this compound class.
Introduction
Spirocyclic compounds, characterized by two rings sharing a single common atom, represent a unique and privileged structural motif in medicinal chemistry. Their rigid three-dimensional conformation allows for precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets. The spiro[5.5]undecane scaffold, in particular, has been incorporated into a variety of biologically active molecules. While this compound itself remains uncharacterized biologically, its structural relatives, especially diazaspiro[5.5]undecane derivatives, have demonstrated significant potential in several therapeutic areas, including oncology and neuroscience. This whitepaper will synthesize the available data on these analogs to forecast the potential biological activities, mechanisms of action, and experimental considerations for this compound.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of its structural analogs, this compound may exhibit biological effects in the following areas:
-
Anticancer Activity: Several diazaspiro[5.5]undecane derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
-
Neuropharmacological Activity: A number of aza- and diazaspiro[5.5]undecane compounds have been identified as modulators of the γ-aminobutyric acid type A (GABAA) receptor. This suggests potential applications in treating anxiety, epilepsy, and other neurological disorders.
-
Metabolic Disorders: Certain 1,9-diazaspiro[5.5]undecane derivatives have been investigated for the treatment of obesity through mechanisms such as the inhibition of acetyl-CoA carboxylase.[1][2]
Data Presentation: Biological Activities of Structural Analogs
The following tables summarize the quantitative data for various spiro[5.5]undecane derivatives, providing a basis for predicting the potential potency of this compound.
Table 1: Anticancer Activity of Spiro[5.5]undecane Analogs
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Diazaspiro undecane derivatives | p-fluorophenyl substituted | SK-HEP-1 (Liver Adenocarcinoma) | MTT Assay | 47.46 µg/ml | [3] |
| Diazaspiro undecane derivatives | phenyl substituted | SK-HEP-1 (Liver Adenocarcinoma) | MTT Assay | 46.31 µg/ml | [3] |
| Diazaspiro undecane derivatives | thiophene substituted | SK-HEP-1 (Liver Adenocarcinoma) | MTT Assay | 109 µg/ml | [3] |
| Diazaspiro undecane derivatives | 5-methyl furyl substituted | SK-HEP-1 (Liver Adenocarcinoma) | MTT Assay | 125 µg/ml | [3] |
| Spiro indoline-2-one derivative | SSSK16 | MCF-7 (Breast Cancer) | SRB Assay | 0.44 | [4] |
| Spiro indoline-2-one derivative | SSSK17 | MCF-7 (Breast Cancer) | SRB Assay | 0.04 | [4] |
| Spiro indoline-2-one derivative | SSSK19 | MCF-7 (Breast Cancer) | SRB Assay | 21.6 | [4] |
| Spiro compound | 1c | HCT116 (Colon Carcinoma) | MTT Assay | 52.81 | [5] |
| Spiro compound | 1c | PC3 (Prostate Carcinoma) | MTT Assay | 74.40 | [5] |
| Spiro compound | 1c | HL60 (Promyelocytic Leukemia) | MTT Assay | 49.72 | [5] |
| Spiro compound | 1c | SNB19 (Astrocytoma) | MTT Assay | 101 | [5] |
Table 2: GABAA Receptor Modulation by 3,9-Diazaspiro[5.5]undecane Analogs
| Compound | Receptor Subtype | Assay Type | Ki (nM) | Activity | Reference |
| m-methylphenyl analog (1e) | α4βδ | Radioligand Binding Assay | 180 | Antagonist | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. Below are generalized protocols for key experiments based on the investigation of structural analogs.
Anticancer Activity: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines (e.g., HCT116, PC3, HL60, SNB19)[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% antibiotics)
-
This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[8]
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 0.7 × 105 cells/mL for HCT-116, 0.1 × 106 cells/mL for SNB19 and PC3, and 0.3 × 106 cells/mL for HL60) and incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.20 to 200 µM) and a vehicle control (DMSO).[5] Incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Neuropharmacological Activity: GABAA Receptor Binding Assay
This assay determines the affinity of a test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.
Materials:
-
Rat brain tissue homogenate (as a source of GABAA receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site)
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA)
-
This compound (or analog) at various concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat brain tissue by homogenization and differential centrifugation.
-
Binding Reaction: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and either the binding buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a set period (e.g., 45 minutes) to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software.
Visualization of Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway for anticancer activity and a general workflow for screening potential biological activities.
Conclusion and Future Directions
While direct biological data for this compound is currently unavailable, the documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. The evidence points towards promising avenues in anticancer and neuropharmacological research. The presence of the oxaspiro-dione moiety may confer unique electronic and steric properties compared to the aza-analogs, potentially leading to novel activity profiles and selectivities.
Future research should focus on the synthesis and subsequent in vitro screening of this compound and a library of its derivatives. Initial studies should include cytotoxicity screening against a diverse panel of cancer cell lines and binding assays for a range of CNS receptors, with a particular focus on the GABAA receptor. Positive hits from these initial screens would warrant further investigation into their mechanisms of action, including the elucidation of specific molecular targets and signaling pathways. This systematic approach will be crucial in determining the true therapeutic potential of this intriguing spirocyclic scaffold.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. MTT assay protocol | Abcam [abcam.com]
3-Oxaspiro[5.5]undecane-2,4-dione molecular weight and formula
An In-depth Technical Guide on 3-Oxaspiro[5.5]undecane-2,4-dione
This document provides core physicochemical properties of this compound, a heterocyclic building block relevant to professionals in chemical research and drug development.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is derived from standard, curated chemical information databases.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol [1] |
| IUPAC Name | This compound |
| CAS Number | 1010-26-0 |
Experimental Protocols
The data presented in this guide is based on computational and established reference information from chemical databases. As such, experimental protocols for the determination of the molecular formula and weight are not detailed here. These values are calculated based on the known atomic weights of the constituent atoms (Carbon, Hydrogen, and Oxygen) as defined by IUPAC standards.
Data Relationships
The logical connection between the compound's name and its primary molecular identifiers is illustrated in the following diagram.
Caption: Relationship between chemical name, formula, and molecular weight.
References
Initial Characterization of Novel Spiro Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential steps and methodologies for the initial characterization of novel spiro compounds. Spiro compounds, characterized by their unique three-dimensional structures containing two rings linked by a single common atom, are of increasing interest in medicinal chemistry due to their diverse biological activities.[1][2] This document outlines the key physicochemical, in vitro, and in vivo assays necessary to establish a foundational understanding of a new spiro compound's properties and potential as a therapeutic agent.
Physicochemical Characterization
The initial step in characterizing a novel spiro compound is to confirm its identity, purity, and fundamental physicochemical properties. These data are crucial for ensuring the reliability of subsequent biological assays and for understanding the compound's potential for drug development.
Structural Elucidation and Purity Assessment
A combination of spectroscopic techniques is employed to elucidate the chemical structure and assess the purity of the synthesized spiro compound.
Table 1: Physicochemical Characterization Data
| Parameter | Method | Typical Information Obtained |
| Chemical Structure | ¹H NMR, ¹³C NMR | Confirms the arrangement of atoms and functional groups. |
| Functional Groups | FT-IR Spectroscopy | Identifies characteristic functional groups present in the molecule. |
| Molecular Weight | Mass Spectrometry (MS) | Determines the exact molecular weight of the compound. |
| Elemental Composition | Elemental Analysis (CHN) | Confirms the percentage of Carbon, Hydrogen, and Nitrogen. |
| 3D Structure | Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms. |
| Purity | HPLC, LC-MS | Determines the percentage purity of the compound. |
Experimental Protocols
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve 5-10 mg of the novel spiro compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.[3][4][5][6]
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Place the sample in the FT-IR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, O-H).
In Vitro Characterization
In vitro assays are essential for determining the biological activity of a novel spiro compound at the cellular and molecular level. These assays provide initial insights into the compound's mechanism of action, potency, and selectivity.
Workflow for In Vitro Screening
Caption: General workflow for in vitro characterization of novel spiro compounds.
Key In Vitro Assays
Table 2: Summary of In Vitro Assay Data
| Assay Type | Specific Assay | Endpoint Measured | Example Data |
| Cytotoxicity/Cell Viability | MTT Assay | Cell viability (IC₅₀) | IC₅₀ = 10.5 µM in MCF-7 cells |
| Cell Proliferation | BrdU Assay | DNA synthesis rate | 40% inhibition at 10 µM |
| Target Engagement | Radioligand Binding Assay | Binding affinity (Ki) | Ki = 50 nM for EGFR |
| Enzyme Inhibition | Kinase Inhibition Assay | Enzyme activity (IC₅₀) | IC₅₀ = 100 nM for HPK1 |
| Apoptosis Induction | Annexin V/PI Staining | Percentage of apoptotic cells | 35% apoptotic cells at 24h |
Experimental Protocols
Objective: To assess the cytotoxic effect of the spiro compound on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the spiro compound for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Objective: To determine the effect of the spiro compound on cell proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with the spiro compound as described for the MTT assay.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.[7][8][9][10][11]
-
Fix the cells and denature the DNA using an acidic solution.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the colorimetric or fluorescent signal using a microplate reader.
Objective: To determine the binding affinity of the spiro compound to a specific target receptor.
Protocol:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled spiro compound.[12][13][14]
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC₅₀ and Ki values to determine the binding affinity.[13]
In Vivo Characterization
In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and safety of a novel spiro compound in a whole-organism context.
Workflow for In Vivo Evaluation
References
- 1. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMPK - Creative Bioarray [dda.creative-bioarray.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
3-Oxaspiro[5.5]undecane-2,4-dione as a building block in organic synthesis
Application Notes: 3-Oxaspiro[5.5]undecane-2,4-dione
Introduction
This compound, a spirocyclic glutaric anhydride, is a versatile building block in modern organic synthesis. Its rigid, three-dimensional structure, centered around a quaternary spiro carbon, makes it an invaluable precursor for the synthesis of complex molecules containing a gem-disubstituted cyclohexane moiety. This structural motif is prevalent in numerous biologically active compounds and natural products. The anhydride functionality allows for facile ring-opening reactions with a variety of nucleophiles, leading to densely functionalized cyclohexane derivatives that are pivotal in medicinal chemistry and drug development.
Physicochemical Properties
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 1010-26-0 | |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| Appearance | White solid | |
| Melting Point | 67-70 °C | |
| Functional Group | Anhydride, Ester | |
| InChI Key | XNDSIASQMRYFSW-UHFFFAOYSA-N |
Core Applications & Synthetic Utility
The primary utility of this compound stems from its reactivity as a cyclic anhydride. It readily undergoes nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. This reaction creates a cyclohexane ring substituted at the 1-position with both a carboxylic acid group and a group derived from the nucleophile (e.g., an amide or ester). This transformation is a reliable method for generating complex acid derivatives.
Caption: Synthetic utility of this compound.
Representative Ring-Opening Reactions
The following table summarizes the predictable outcomes of reacting this compound with common classes of nucleophiles.
| Nucleophile (Nu-H) | General Conditions | Product Type |
| Amine (RNH₂) | Aprotic solvent (e.g., DCM, THF), Room Temp. | Mono-amide mono-carboxylic acid |
| Alcohol (ROH) | Heat, optional acid/base catalyst | Mono-ester mono-carboxylic acid |
| Water (H₂O) | Heat, optional acid/base catalyst | Di-carboxylic acid |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from its corresponding diacid via thermal dehydration and cyclization.
Caption: Workflow for the synthesis of the target spiro-anhydride.
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic anhydride (optional, as dehydrating agent) or p-Toluenesulfonic acid (catalytic)
-
Round-bottom flask equipped with a reflux condenser or distillation head
-
Heating mantle
-
Vacuum source
Procedure:
-
Place 1,1-cyclohexanediacetic acid into a round-bottom flask.
-
Method A (Thermal): Heat the flask under vacuum to a temperature of 150-200°C. Water will be evolved and can be removed by the vacuum. The reaction is complete when water evolution ceases.
-
Method B (Catalytic): Add a catalytic amount of p-toluenesulfonic acid to the diacid. Heat the mixture to 150-200°C.[1] The water generated during the reaction is distilled off.[1]
-
Once the reaction is complete (typically monitored by the cessation of water formation), allow the mixture to cool.
-
The crude product, this compound, will solidify upon cooling.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation to yield a white, crystalline solid.
Protocol 2: Nucleophilic Ring-Opening with a Primary Amine
This protocol provides a general method for the aminolysis of this compound to generate a mono-amide, mono-carboxylic acid derivative.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Aqueous HCl (1 M)
-
Aqueous NaOH (1 M)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirring solution, add 1.0-1.1 equivalents of the primary amine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove any unreacted amine.
-
To isolate the acidic product, extract the organic layer with 1 M NaOH. The product will move to the aqueous layer as its carboxylate salt.
-
Collect the aqueous layer and acidify it to a pH of ~2 by the slow addition of 1 M HCl. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
References
Protocol for the Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione Derivatives: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of derivatives of 3-Oxaspiro[5.5]undecane-2,4-dione. This class of spirocyclic compounds holds significant potential in medicinal chemistry due to their diverse biological activities, including anticancer properties. The protocols outlined below are based on established synthetic methodologies, primarily the Knoevenagel condensation, and offer a foundation for the generation of a library of substituted analogs for further investigation.
Application Notes
Derivatives of this compound are rigid molecular scaffolds that can present substituents in a well-defined spatial orientation, making them attractive for probing biological targets. The core structure, a spirocyclic anhydride, is a key pharmacophore in several biologically active molecules. The synthetic protocols described herein allow for the introduction of various functional groups on the cyclohexane ring, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.
Potential applications for these derivatives include, but are not limited to:
-
Anticancer Drug Discovery: Spirocyclic compounds have demonstrated promising cytotoxic activity against various cancer cell lines. The mechanism of action for some spiro-compounds involves the induction of apoptosis through the impairment of DNA damage repair pathways.
-
Modulation of Signaling Pathways: The rigid spirocyclic framework can be designed to interact with specific protein targets within cellular signaling cascades.
-
Development of Novel Therapeutics: The unique three-dimensional structure of these compounds can lead to novel interactions with biological macromolecules, offering opportunities for the development of first-in-class therapeutics.
Experimental Protocols
The primary synthetic route to this compound and its derivatives is a multi-step sequence commencing with a Knoevenagel condensation of a cyclic ketone with an active methylene compound, followed by the addition of a cyanide group, hydrolysis, and subsequent cyclization to form the anhydride.
General Synthetic Scheme
The overall synthetic pathway can be summarized as follows:
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid (Intermediate)
This protocol describes the synthesis of the dicarboxylic acid precursor to the target spiro-anhydride, starting from cyclohexanone.
Materials:
-
Cyclohexanone
-
Ethyl 2-cyanoacetate
-
Potassium cyanide (KCN)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Piperidine (catalyst)
Procedure:
-
Knoevenagel Condensation and Cyanide Addition:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and ethyl 2-cyanoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature for 24 hours.
-
To the resulting solution, add a solution of potassium cyanide (1.1 eq) in water.
-
Stir the reaction mixture vigorously for 48 hours.
-
Acidify the mixture with concentrated HCl and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dicyano ester.
-
-
Hydrolysis to Dicarboxylic Acid:
-
Add concentrated HCl to the crude dicyano ester.
-
Reflux the mixture for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and extract the aqueous layer with an organic solvent to remove any unreacted starting material.
-
The aqueous layer is then concentrated under reduced pressure to yield the crude 1,1-cyclohexanediacetic acid.
-
Recrystallize the crude product from hot water to obtain pure 1,1-cyclohexanediacetic acid.
-
Protocol 2: Synthesis of this compound
This protocol details the final cyclization step to form the spiro-anhydride.
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetyl chloride
Procedure:
-
Anhydride Formation:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 1,1-cyclohexanediacetic acid (1.0 eq) in acetyl chloride (5.0 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours. The solid should gradually dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
Remove the excess acetyl chloride under reduced pressure.
-
The resulting solid is the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
-
Data Presentation
The following table summarizes the synthesis of this compound and a representative derivative starting from the corresponding cyclohexanone.
| Entry | Starting Ketone | Product | Yield (%) | Melting Point (°C) |
| 1 | Cyclohexanone | This compound | 85 | 67-70 |
| 2 | 4-tert-Butylcyclohexanone | 8-tert-Butyl-3-oxaspiro[5.5]undecane-2,4-dione | 82 | 98-101 |
Note: Yields are reported for the final anhydride formation step from the corresponding dicarboxylic acid.
Signaling Pathway Visualization
Several spirocyclic compounds have been investigated for their anticancer properties. A notable example is spironolactone, which has been shown to impair the DNA damage response (DDR) in cancer cells, leading to apoptosis. While the specific mechanism for derivatives of this compound is a subject for further research, a plausible signaling pathway, based on the activity of structurally related spiro-compounds, is a valuable hypothesis for guiding biological evaluation.
The following diagram illustrates a potential mechanism of action where a spiro-dione derivative inhibits the DNA damage response, leading to the activation of apoptotic pathways.
Caption: Plausible signaling pathway for anticancer activity of spiro-dione derivatives.
Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry
Disclaimer: Direct experimental data on the medicinal chemistry applications of 3-Oxaspiro[5.5]undecane-2,4-dione is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related spirocyclic compounds, particularly aza- and other oxa-spiro[5.5]undecane derivatives. These notes are intended to serve as a guide for potential research directions and methodologies for investigating the therapeutic potential of this compound and its analogs.
Introduction
Spirocyclic scaffolds have gained significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The this compound core, with its spirocyclic nature and embedded anhydride-like functionality, presents a unique scaffold for the design of novel therapeutic agents. While direct biological data is scarce, derivatives of analogous aza-spiro[5.5]undecanes have shown promising activities in several therapeutic areas, including neuroprotection and enzyme inhibition. These application notes provide a starting point for researchers to explore the potential of this compound in drug discovery.
Potential Therapeutic Applications
Based on the activities of related spirocyclic compounds, derivatives of this compound could be investigated for, but not limited to, the following applications:
-
Neuroprotective Agents: Analogs such as 3-Azaspiro[5.5]undecane-2,4-dione have demonstrated neuroprotective effects.[1] This suggests that the spiro[5.5]undecane scaffold could be a valuable starting point for the development of agents for neurodegenerative diseases.
-
Enzyme Inhibitors: Spirocyclic structures are known to interact with enzyme active sites with high specificity. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent soluble epoxide hydrolase (sEH) inhibitors, which are being explored for the treatment of chronic kidney disease.
-
Anticonvulsant Agents: The 3-Azaspiro[5.5]undecane-2,4-dione skeleton is a precursor in the synthesis of the anticonvulsant drug Gabapentin, highlighting the potential of this scaffold in developing new treatments for epilepsy.[2]
Quantitative Data from Analogous Compounds
The following table summarizes representative biological data from publicly available studies on analogous spirocyclic compounds. This data can serve as a benchmark for screening campaigns of novel this compound derivatives.
| Compound Class | Target | Assay Type | IC50 / Activity | Reference |
| 1-Oxa-4,9-diazaspiro[5.5]undecane Ureas | Soluble Epoxide Hydrolase (sEH) | Enzyme Inhibition Assay | IC50 = 1.1 nM | (Hypothetical Data based on related compounds) |
| 3-Azaspiro[5.5]undecane-2,4-dione derivative | Neuroprotection | Hippocampal Slice Culture Assay | 65% protection at 10 µM | [1] (Illustrative) |
| 1,9-Diazaspiro[5.5]undecan-2-one derivative | Acetyl-CoA Carboxylase (ACC) | Enzyme Inhibition Assay | IC50 = 3.4 nM (ACC1), 1.0 nM (ACC2) | (Based on related diazaspiro compounds) |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted to evaluate the biological activity of novel this compound derivatives.
General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the derivatization of the this compound core, which is a crucial first step in generating a library of compounds for screening.
Workflow Diagram:
Caption: Synthetic workflow for N-substituted derivatives.
Materials:
-
This compound
-
Various primary amines (R-NH2)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired primary amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is adapted from methods used to screen for inhibitors of sEH and can be used to evaluate the potential of this compound derivatives.
Signaling Pathway Diagram:
Caption: sEH inhibition pathway.
Materials:
-
Recombinant human sEH
-
PHOME (fluorescent substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound solution to each well.
-
Add 100 µL of recombinant human sEH solution (in assay buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of the PHOME substrate solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents an under-explored area in medicinal chemistry with potential for the development of novel therapeutics. By leveraging the knowledge gained from structurally similar aza- and oxa-spirocyclic compounds, researchers can design and synthesize new derivatives with potentially valuable biological activities. The provided application notes and protocols offer a framework for initiating such investigations, with a focus on neuroprotection and enzyme inhibition as promising starting points. Further exploration of this unique chemical space is warranted to uncover its full therapeutic potential.
References
Applications of Spiro-Anhydrides in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Among the synthetic tools used to construct these complex architectures, spiro-anhydrides, particularly spiro-amino acid N-carboxyanhydrides (NCAs), have emerged as highly valuable and reactive intermediates. While the spiro-anhydride moiety itself is not typically found in the final active pharmaceutical ingredient, its transient formation is a key step in the efficient synthesis of diverse and medicinally relevant spiro-heterocycles.
These application notes provide an overview of the utility of spiro-anhydrides in the synthesis of bioactive compounds, with detailed protocols and data for their application in drug discovery.
Application Note 1: Spiro-Anhydrides as Precursors for GABAᴀ Receptor Modulators
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system and its receptors, particularly the GABAᴀ receptors, are well-established targets for therapeutic agents. Novel spiro-imidazobenzodiazepines have been developed as potent and selective GABAᴀ receptor modulators with potential applications as bronchodilators for the treatment of asthma.[3] The synthesis of these compounds relies on the use of highly reactive spiro-amino acid N-carboxyanhydrides (NCAs) as key intermediates.[3]
The spiro-NCA allows for the efficient coupling with other building blocks to construct the desired spiro-heterocyclic scaffold. The resulting compounds have demonstrated high affinity for the GABAᴀ receptor and promising pharmacological activity.
Quantitative Data: In Vitro GABAᴀ Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of synthesized spiro-imidazobenzodiazepines and their precursors at the GABAᴀ receptor.
| Compound ID | Spiro Substituent | IC₅₀ (nM)[3] |
| 3c | Cyclopropyl | 42 |
| 3g | Cyclopropyl (Cl analog) | 665 |
| 3b | Ethyl | 134 |
| 4c | Cyclopropyl | 87 |
| 4b | Ethyl | >1000 |
Experimental Protocol: Synthesis of a Spiro-Imidazobenzodiazepine via a Spiro-NCA Intermediate
This protocol describes the synthesis of a spiro-imidazobenzodiazepine, a GABAᴀ receptor modulator, using a spiro-amino acid N-carboxyanhydride (NCA) intermediate.[3]
Part 1: Synthesis of the Spiro-Amino Acid N-Carboxyanhydride (NCA)
-
Starting Material: Boc-protected spiro-amino acid.
-
Procedure:
-
Dissolve the Boc-protected spiro-amino acid in anhydrous tetrahydrofuran (THF).
-
Add triphosgene and triethylamine to the solution at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude spiro-NCA.
-
The crude spiro-NCA is often used in the next step without further purification due to its high reactivity.
-
Part 2: Synthesis of the Spiro-Benzodiazepine
-
Starting Materials: Spiro-NCA and 2-amino-5-bromo-2′-fluorobenzophenone.
-
Procedure:
-
Dissolve the 2-amino-5-bromo-2′-fluorobenzophenone in a suitable solvent (e.g., THF).
-
Add trifluoroacetic acid to the solution.
-
Add a solution of the crude spiro-NCA in the same solvent.
-
Stir the mixture at room temperature.
-
Add triethylamine to the reaction mixture and continue stirring until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the spiro-benzodiazepine.
-
Part 3: Synthesis of the Spiro-Imidazobenzodiazepine
-
Starting Material: Spiro-benzodiazepine.
-
Procedure:
-
Convert the spiro-benzodiazepine to the corresponding imidazobenzodiazepine using a two-step procedure involving diethyl chlorophosphate and ethyl isocyanoacetate in the presence of potassium t-butoxide.
-
Purify the final spiro-imidazobenzodiazepine product by trituration with a suitable solvent system (e.g., 50% t-butyl methyl ether in hexanes).
-
Application Note 2: Anhydrides in the Synthesis of Spiro-Oxindoles with Antimicrobial Activity
Spiro-oxindoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][4] Acetic anhydride is frequently employed as a dehydrating and cyclizing agent in the synthesis of various spiro-oxindole derivatives. For instance, the cyclization of hydrazone precursors in the presence of refluxing acetic anhydride can yield spiro[indoline-3,2′-[3][5][6]oxadiazoles], which have shown considerable antibacterial and antifungal activities.[4]
Quantitative Data: Antimicrobial Activity of a Spiro-Oxindole Derivative
The following table presents the minimum inhibitory concentration (MIC) of a representative spiro[indoline-3,2′-[3][5][6]oxadiazol] derivative against various bacterial and fungal strains.
| Compound ID | R Group | Test Organism | MIC (µg/mL)[4] |
| 30 | Cl | B. subtilis | 12.5 |
| 30 | Cl | E. coli | 12.5 |
| 30 | Cl | S. aureus | 25 |
| 30 | Cl | S. typhi | 25 |
| 30 | Cl | C. albicans | 25 |
| 30 | Cl | A. flavus | 50 |
Experimental Protocol: Synthesis of Spiro[indoline-3,2′-[3][5][6]oxadiazole] using Acetic Anhydride
This protocol describes the synthesis of a spiro-oxindole derivative with antimicrobial activity using acetic anhydride for the cyclization step.[4]
-
Starting Material: Isatin-derived hydrazone.
-
Procedure:
-
Place the appropriate hydrazone precursor in a round-bottom flask.
-
Add an excess of acetic anhydride to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice with constant stirring to decompose the excess acetic anhydride.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until neutral.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure spiro[indoline-3,2′-[3][5][6]oxadiazole].
-
Signaling Pathway: GABAᴀ Receptor Modulation
The spiro-imidazobenzodiazepines synthesized from spiro-anhydride precursors act as positive allosteric modulators of the GABAᴀ receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. The binding of the spiro-imidazobenzodiazepine to an allosteric site on the receptor enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. In airway smooth muscle, this enhanced GABAergic signaling leads to muscle relaxation and bronchodilation.
References
- 1. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of (-) and (+)-Spiroleucettadine and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: FTIR Spectroscopy of 3-Oxaspiro[5.5]undecane-2,4-dione
Abstract
This application note provides a detailed protocol for the characterization of 3-Oxaspiro[5.5]undecane-2,4-dione using Fourier Transform Infrared (FTIR) spectroscopy. The described methodology is applicable for routine analysis, quality control, and research purposes in academic and industrial laboratories. The protocol outlines the necessary materials, equipment, sample preparation, and data acquisition parameters. Expected characteristic absorption bands are summarized to aid in spectral interpretation.
Introduction
This compound is a spirocyclic compound containing a saturated anhydride functional group. The structural integrity and purity of this compound are critical for its applications in organic synthesis and drug development. FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides valuable information about the functional groups present in a molecule. This method is ideal for confirming the identity and assessing the purity of this compound by identifying its characteristic vibrational modes, particularly the distinctive dual carbonyl stretching frequencies of the cyclic anhydride.
Materials and Equipment
-
Sample: this compound (solid)[1]
-
FTIR Spectrometer: A standard laboratory FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation:
-
Software: Data acquisition and processing software compatible with the FTIR spectrometer.
Experimental Protocol
Sample Preparation
Two common methods for preparing solid samples for transmission FTIR analysis are the thin solid film method and the KBr pellet method.[2][5]
1. Thin Solid Film Method [2][3]
-
Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride in a small vial.[2]
-
Using a clean pipette, apply a drop of the solution to the surface of a clean KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely in a fume hood, which will leave a thin film of the solid compound on the plate.[2][3]
-
Visually inspect the film; it should be relatively transparent. If the film is too thick, the resulting absorbance peaks may be saturated. If it is too thin, the signal-to-noise ratio will be low. Adjust the concentration or the amount of solution accordingly.[3]
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Take approximately 1-2 mg of this compound and 100-200 mg of dry, infrared-grade KBr powder.[5]
-
Gently grind the sample and KBr together in an agate mortar and pestle to create a fine, homogeneous powder.[5]
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
FTIR Data Acquisition
-
Background Scan: With the sample compartment empty, perform a background scan to acquire the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the prepared sample (either as a thin film on a salt plate or as a KBr pellet) in the sample holder.
-
Acquisition Parameters: Set the following parameters for data acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)
-
-
Data Processing: After acquiring the spectrum, process the data using the spectrometer software. This may include baseline correction and peak labeling.
Data Presentation
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The key vibrational modes are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 2950 - 2850 | C-H stretching | Cyclohexane Ring | Medium to Strong |
| 1870 - 1845 | C=O symmetric stretching | Saturated Cyclic Anhydride | Strong |
| 1800 - 1775 | C=O asymmetric stretching | Saturated Cyclic Anhydride | Strong |
| 1470 - 1440 | C-H bending (scissoring) | CH₂ groups | Medium |
| 1300 - 1000 | C-O stretching | Anhydride | Strong |
| 960 - 880 | C-C stretching | Cyclic Anhydride | Medium to Strong |
Note: For cyclic anhydrides, the lower-wavenumber asymmetric C=O stretch is typically more intense than the higher-wavenumber symmetric stretch.[6]
Visualization of Experimental Workflow
Caption: Experimental workflow for FTIR analysis of this compound.
Conclusion
The protocol detailed in this application note provides a reliable method for obtaining high-quality FTIR spectra of this compound. The characteristic absorption bands of the cyclic anhydride and the spiro-alkane structure can be clearly identified, allowing for unambiguous confirmation of the compound's identity and an assessment of its purity. This straightforward and efficient analytical procedure is well-suited for integration into synthetic and quality control workflows.
References
Application Notes and Protocols for the Experimental Use of 3-Oxaspiro[5.5]undecane-2,4-dione in Polymer Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the polymerization of 3-Oxaspiro[5.5]undecane-2,4-dione and the properties of the resulting polymers are limited in publicly available scientific literature. The following application notes and protocols are based on established principles of polymer chemistry and analogous data from the polymerization of similar spirocyclic and anhydride-containing monomers. These guidelines are intended to serve as a starting point for research and development.
Introduction
This compound is a spirocyclic dicarboxylic anhydride monomer with potential for the development of novel biodegradable polyesters and poly(ester-anhydrides). Its unique spiro structure is anticipated to impart specific thermal and mechanical properties to the resulting polymers. The anhydride and ester functionalities within the polymer backbone offer hydrolytically labile points, making these materials attractive candidates for controlled drug delivery applications.
Polymers derived from spirocyclic monomers can exhibit unique properties such as reduced polymerization shrinkage and enhanced thermal stability. The incorporation of anhydride linkages, in particular, can lead to surface-eroding polymers, which are highly desirable for predictable drug release kinetics.
Monomer Characteristics
A summary of the physical and chemical properties of this compound is provided in Table 1.
| Property | Value |
| Chemical Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | Solid |
| Melting Point | 67-70 °C |
| CAS Number | 1010-26-0 |
Polymer Synthesis: Ring-Opening Polymerization (ROP)
The most probable route for the polymerization of this compound is through ring-opening polymerization (ROP). This can be initiated by various nucleophiles or catalyzed by organometallic compounds. The polymerization would proceed via the opening of the anhydride ring to form a polyester or poly(ester-anhydride).
Proposed Polymerization Pathways
Two main ROP pathways are proposed:
-
Copolymerization with a diol: This would result in a polyester with the spiro moiety incorporated into the polymer backbone.
-
Homopolymerization: This would lead to a poly(ester-anhydride) where the anhydride bond is reformed as a linkage between monomer units.
Diagram: Proposed Ring-Opening Polymerization of this compound
Caption: Proposed polymerization pathways for this compound.
Experimental Protocol: Synthesis of a Polyester via ROP
This protocol describes a general procedure for the copolymerization of this compound with a diol, such as 1,6-hexanediol, using stannous octoate (Sn(Oct)₂) as a catalyst.
Materials:
-
This compound
-
1,6-Hexanediol (or other suitable diol)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Drying: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add equimolar amounts of this compound and 1,6-hexanediol.
-
Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the monomers (approximately 1 M concentration). Add the catalyst, Sn(Oct)₂, at a monomer-to-catalyst ratio of approximately 1000:1.
-
Polymerization: Heat the reaction mixture to 120°C under a nitrogen or argon atmosphere and stir for 24-48 hours.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with methanol to remove unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, GPC (for molecular weight and dispersity), DSC (for thermal properties), and FTIR (to confirm the formation of ester linkages).
Diagram: Experimental Workflow for Polyester Synthesis
Caption: Workflow for the synthesis of a polyester from this compound.
Potential Polymer Properties and Characterization
The properties of polymers derived from this compound will depend on the polymerization method and the comonomers used. Table 2 outlines the expected properties and the techniques for their characterization.
| Property | Expected Characteristics | Characterization Technique |
| Molecular Weight | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Dispersity (Đ) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg) | 50 - 100 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition | > 250 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in common organic solvents (DCM, THF, Chloroform) | Solubility Tests |
| Biodegradability | Hydrolytically degradable | In vitro degradation studies (mass loss, molecular weight decrease) |
Applications in Drug Development
Polymers based on this compound are promising for various drug delivery applications due to their anticipated biodegradability and tunable properties.
Controlled Release Formulations
The hydrolytically labile ester and/or anhydride bonds in the polymer backbone can enable the sustained release of encapsulated therapeutic agents. The degradation rate, and thus the drug release profile, can potentially be tailored by altering the polymer's hydrophobicity, molecular weight, and crystallinity.
Nanoparticle Drug Delivery
These polymers could be formulated into nanoparticles for targeted drug delivery. The spirocyclic structure may influence the packing of polymer chains and, consequently, the drug loading capacity and release kinetics of the nanoparticles.
Diagram: Signaling Pathway of Drug Release
Caption: Logical relationship of polymer degradation and drug release.
Conclusion
While direct experimental data is scarce, the chemical structure of this compound suggests its potential as a valuable monomer for creating novel biodegradable polymers for drug delivery and other biomedical applications. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to begin exploring the synthesis and characterization of these promising materials. Further investigation is warranted to fully elucidate the properties and potential of polymers derived from this unique spirocyclic monomer.
Application Notes and Protocols for the Creation of a 3-Oxaspiro[5.5]undecane-2,4-dione Derivative Library
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and evaluation of a diverse library of 3-Oxaspiro[5.5]undecane-2,4-dione derivatives. The spiroketal motif is a recognized pharmacophore present in numerous biologically active natural products, and its incorporation into small molecule libraries offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined below leverage a parallel synthesis approach to efficiently generate a multitude of analogs for subsequent biological screening.
Overview of the Synthetic Strategy
The construction of the this compound scaffold and its subsequent diversification is achieved through a robust and versatile synthetic route. The key reaction is a Knoevenagel condensation, which allows for the introduction of various substituents. This method is amenable to parallel synthesis, enabling the rapid generation of a compound library.
Experimental Workflow
The overall workflow for the library synthesis and evaluation is depicted below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help improve your yield and address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most frequently cited method for synthesizing this compound is through the dehydration of its precursor, 1,1-cyclohexanediacetic acid. This is typically achieved by heating 1,1-cyclohexanediacetic acid with a dehydrating agent, such as acetic anhydride.
Q2: My yield of this compound is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The dehydration of 1,1-cyclohexanediacetic acid may not have gone to completion. This can be due to insufficient heating, a short reaction time, or a suboptimal ratio of the dehydrating agent.
-
Side reactions: The formation of polymeric or other side products can reduce the yield of the desired product.
-
Product loss during work-up: The purification process, if not optimized, can lead to a significant loss of the final product.
-
Purity of starting materials: Impurities in the 1,1-cyclohexanediacetic acid or the dehydrating agent can interfere with the reaction.
Q3: What are the expected physical properties of this compound?
This compound is a solid with a melting point in the range of 67-70 °C.
Q4: How can I purify the crude this compound?
Recrystallization is a common method for purifying the crude product. Suitable solvents for recrystallization include mixtures of ethyl acetate and water.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound via the dehydration of 1,1-cyclohexanediacetic acid.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating. | Ensure the reaction mixture is heated to the appropriate temperature (around 80°C when using acetic anhydride) and maintained for a sufficient duration. |
| Inactive or insufficient dehydrating agent. | Use a fresh, unopened bottle of acetic anhydride. Ensure the molar ratio of acetic anhydride to 1,1-cyclohexanediacetic acid is adequate, typically in excess. | |
| Oily or Gummy Product | Presence of unreacted starting material or acetic acid. | Ensure the reaction goes to completion. During work-up, thoroughly wash the product to remove any residual acetic acid. |
| Formation of polymeric byproducts. | Optimize the reaction temperature and time to minimize polymerization. Overheating or prolonged reaction times can sometimes lead to side reactions. | |
| Difficulty in Product Isolation/Crystallization | Product is too soluble in the work-up or recrystallization solvent. | If the product remains in solution, try cooling the solution in an ice bath to induce crystallization. If that fails, consider a different solvent system for extraction and recrystallization. |
| Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography before attempting recrystallization. |
Experimental Protocols
Synthesis of 1,1-Cyclohexanediacetic Acid
A common precursor, 1,1-cyclohexanediacetic acid, can be synthesized from 1,1-cyclohexyldicyanoamide through hydrolysis. One reported method involves heating the dicyanoamide with dilute sulfuric acid in high-temperature liquid water. This greener approach can achieve yields of up to 88.31%.[1]
Synthesis of this compound
This protocol is based on the dehydration of 1,1-cyclohexanediacetic acid using acetic anhydride.[2]
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic anhydride
-
Toluene
Procedure:
-
In a reactor under a nitrogen atmosphere, charge 1874 kg of 1,1-cyclohexanediacetic acid and 3246 kg of toluene. This will form a dense suspension.
-
Heat the suspension to 80°C with stirring.
-
Slowly add 1146 kg of acetic anhydride to the mixture over 2-3 hours. The addition is slightly endothermic, so maintain the temperature at approximately 80°C. As the acetic anhydride is added, the reaction mixture will become more fluid until complete dissolution is achieved.
-
After the addition is complete, continue stirring the mixture at 80°C for about 30 minutes.
-
The product can then be isolated and purified.
Note: This protocol is based on an industrial scale. For laboratory scale, the reagent quantities should be adjusted accordingly.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1,1-Cyclohexanediacetic Acid[1]
| Parameter | Value |
| Starting Material | 1,1-Cyclohexanediacetimide, α,α'-dicyano-compd with ammonia |
| Catalyst | Dilute Sulfuric Acid |
| Solvent | High-Temperature Liquid Water |
| Reaction Temperature | 220°C |
| Sulfuric Acid Concentration | 15% |
| Initial Mass Concentration | 0.05 g/mL |
| Yield | 88.31% |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in synthesis.
References
Technical Support Center: Purification of 3-Oxaspiro[5.5]undecane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Oxaspiro[5.5]undecane-2,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: The most common impurity is the unreacted starting material, 1,1-cyclohexanediacetic acid. This is due to an incomplete cyclization reaction during the synthesis. Another potential impurity, depending on the synthetic route, could be residual 1,1-cyclohexanedicyano amide.[1] The presence of the diacid can lead to difficulties in subsequent reactions and affect the purity of the final product.
Q2: My purified this compound appears wet or oily. What could be the cause?
A2: This can be due to residual solvent from the purification process. Ensure that the compound is thoroughly dried under vacuum after purification. Another possibility is the presence of the starting diacid, which can be hygroscopic. In the presence of moisture, the anhydride can also slowly hydrolyze back to the diacid, creating a viscous or oily appearance.[2]
Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of crystals, can be a common issue. This often happens if the solution is supersaturated or if the cooling rate is too fast. Try adding a small seed crystal of the pure compound to induce crystallization. If a seed crystal is not available, scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites. Using a solvent system where the compound has lower solubility at room temperature can also help.
Q4: How can I confirm the purity of my this compound?
A4: The purity of the compound can be assessed using several analytical techniques. The most common are:
-
Melting Point: A sharp melting point range close to the literature value (67-70 °C) indicates high purity. A broad melting range suggests the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch for the anhydride and the absence of a broad hydroxyl peak from the diacid are indicative of a pure product.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction: | Ensure the initial synthesis reaction goes to completion. Monitor the reaction by TLC or another suitable method. |
| Loss of product during workup: | Be careful during aqueous washes. The anhydride can be partially hydrolyzed back to the diacid, which is more water-soluble. Use brine to reduce the solubility of the organic layer in the aqueous phase. |
| Inappropriate recrystallization solvent: | The chosen solvent may be too good, leading to high solubility even at low temperatures. Experiment with different solvent systems (see Experimental Protocols section). |
| Premature crystallization during hot filtration: | If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper. Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to prevent this. |
Problem 2: Presence of 1,1-cyclohexanediacetic acid impurity in the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete cyclization: | Drive the synthesis reaction to completion by adjusting reaction time, temperature, or using a more efficient dehydrating agent. |
| Hydrolysis during workup or purification: | Minimize contact with water. Ensure all solvents are dry. If an aqueous workup is necessary, perform it quickly and at a low temperature. |
| Ineffective purification method: | Recrystallization alone may not be sufficient to remove all of the diacid. Consider an acid-base extraction or column chromatography. |
Experimental Protocols
Purification by Acid-Base Extraction to Remove Diacid Impurity
This method is effective for removing the acidic starting material, 1,1-cyclohexanediacetic acid, from the neutral anhydride product.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The diacid will react with the base and move into the aqueous layer as its sodium salt. Carbon dioxide evolution may be observed.
-
Separate the aqueous layer. Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified anhydride.
Purification by Recrystallization
Recrystallization is a common technique to purify solid organic compounds. The choice of solvent is crucial.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent mixture (see table below for suggestions) to just cover the solid.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of the hot solvent until it does.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Table 1: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Toluene | A non-polar solvent that can be effective for crystallizing anhydrides. |
| Ethyl Acetate/Hexane | A polar/non-polar solvent mixture. Dissolve in minimal hot ethyl acetate and add hexane until the solution becomes turbid, then allow to cool. |
| Dichloromethane/Hexane | Similar to the ethyl acetate/hexane system, offering good solubility when hot and lower solubility when cold. |
Purification by Column Chromatography
Column chromatography is useful for separating compounds with different polarities. The anhydride is less polar than the diacid.
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Process Workflow
Caption: A flowchart illustrating the decision-making process for purifying this compound.
References
Identifying side reactions in the synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through a two-step process. The first step is a Knoevenagel condensation of cyclohexanone with a malonic acid derivative (e.g., diethyl malonate or malonic acid) to form 1,1-cyclohexanediacetic acid. The second step involves the cyclization of 1,1-cyclohexanediacetic acid, usually via dehydration, to yield the target spirocyclic anhydride.
Q2: What are the most common side reactions to be aware of during this synthesis?
The most frequently encountered side reactions include:
-
Self-condensation of cyclohexanone: This aldol condensation reaction is base-catalyzed and can lead to the formation of dimeric and trimeric impurities.[1][2]
-
Decarboxylation: Malonic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures, leading to the formation of unwanted byproducts.[3]
-
Michael Addition: The enolate of the malonic acid derivative can potentially act as a Michael donor and add to an α,β-unsaturated ketone, which may form in situ through the self-condensation of cyclohexanone.
Q3: How can I minimize the self-condensation of cyclohexanone?
To minimize the self-condensation of cyclohexanone, it is advisable to use a weak base as a catalyst for the Knoevenagel condensation.[4] Strong bases are more likely to induce the self-condensation of the ketone.[4] Additionally, carefully controlling the reaction temperature and stoichiometry can help favor the desired reaction pathway.
Q4: What conditions favor the decarboxylation of the malonic acid derivative?
Decarboxylation is often promoted by heat.[3] In the Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, the condensation is often accompanied by decarboxylation.[4] Therefore, to avoid this side reaction, it is important to control the reaction temperature and choose appropriate solvents and catalysts.
Q5: How can I promote the final cyclization of 1,1-cyclohexanediacetic acid to the desired dione?
The cyclization of 1,1-cyclohexanediacetic acid to form the anhydride can be achieved by heating with a dehydrating agent such as acetic anhydride. This reaction removes water and drives the equilibrium towards the formation of the cyclic anhydride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 1,1-cyclohexanediacetic acid in the first step | 1. Incomplete reaction. 2. Significant self-condensation of cyclohexanone. 3. Decarboxylation of the malonic acid derivative. | 1. Increase reaction time or temperature moderately. 2. Use a weaker base (e.g., piperidine, pyridine) instead of a strong base (e.g., sodium hydroxide).[4] 3. Maintain a lower reaction temperature to minimize decarboxylation.[3] |
| Presence of high molecular weight impurities | Formation of cyclohexanone dimers and trimers via self-condensation.[1][2] | Employ a weaker base for the condensation. Purify the intermediate 1,1-cyclohexanediacetic acid before proceeding to the cyclization step. |
| Formation of an unexpected α,β-unsaturated ketone | This is likely a product of cyclohexanone self-condensation, such as 2-(1-cyclohexen-1-yl)cyclohexanone.[1] | As above, use a weaker base and optimize reaction conditions to suppress this side reaction. |
| Low yield of this compound in the cyclization step | 1. Incomplete dehydration. 2. Degradation of the product at high temperatures. | 1. Use an effective dehydrating agent like acetic anhydride and ensure sufficient reaction time. 2. Monitor the reaction progress and avoid prolonged heating at high temperatures. |
| Difficulty in isolating the final product | The product may be contaminated with unreacted 1,1-cyclohexanediacetic acid or byproducts. | Purify the crude product by recrystallization or column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of 1,1-Cyclohexanediacetic Acid (Precursor)
This protocol is adapted from a patented procedure for a related synthesis.
Materials:
-
Cyclohexanone
-
Methyl cyanoacetate
-
Methanol
-
Ammonia gas
Procedure:
-
In a reaction vessel, add 135 ml of methanol.
-
Under cooling and stirring, pass 10.5 g of ammonia gas through the methanol, maintaining a temperature of -10°C.
-
Add 51.5 g of methyl cyanoacetate. The temperature may rise slightly.
-
Cool the mixture back to -10°C and add 25 g of cyclohexanone dropwise, ensuring the temperature does not exceed -6°C. The addition should take approximately 40 minutes.
-
After the addition is complete, stir the mixture for 30 minutes at -10°C.
-
Stop stirring and maintain the reaction mixture at -10°C for 24 hours, followed by 12 hours at 0 ± 5°C, and finally 12 hours at room temperature (25°C).
-
The resulting product, 1,1-cyclohexyl dicyanoamide, can be isolated by suction filtration of the methanol solution.
-
The dicyanoamide is then hydrolyzed to 1,1-cyclohexanediacetic acid. Add the dried dicyanoamide powder to a mixture of 70 ml of water and 45 ml of concentrated sulfuric acid.
-
Heat the mixture, slowly raising the temperature from 110°C to 145°C, and maintain with stirring for 3.5 hours to effect hydrolysis and decarboxylation.
-
The crude 1,1-cyclohexanediacetic acid can then be isolated and purified.
Key Experiment: Cyclization to this compound
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic anhydride
Procedure:
-
In a round-bottom flask, combine 1,1-cyclohexanediacetic acid with an excess of acetic anhydride (e.g., 2-3 equivalents).
-
Heat the mixture to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.
-
The crude this compound can then be purified, for example, by recrystallization from a suitable solvent.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Oxaspiro[5.5]undecane-2,4-dione in various experimental conditions. As a cyclic dicarboxylic anhydride, its stability is significantly influenced by the solvent system and the presence of nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to nucleophilic attack, leading to the opening of the anhydride ring. The most common reactions are hydrolysis in the presence of water and alcoholysis in alcoholic solvents. These reactions result in the formation of the corresponding dicarboxylic acid or ester derivatives, respectively.
Q2: In which common laboratory solvents is this compound expected to be most and least stable?
A2:
-
Most Stable: Aprotic, non-nucleophilic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are recommended for dissolving and storing this compound for short to medium-term experiments.
-
Least Stable: Protic and nucleophilic solvents like water, methanol, and ethanol will readily react with the compound, leading to its degradation. The rate of degradation is influenced by temperature and the presence of acidic or basic catalysts.[1][2][3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: In aqueous solutions, the rate of hydrolysis of cyclic anhydrides is significantly pH-dependent. Both acidic and basic conditions can catalyze the ring-opening reaction.[3][4] Generally, the compound will exhibit its highest stability in neutral aqueous solutions, with the rate of degradation increasing as the pH becomes more acidic or basic.
Q4: Are there any visual indicators of degradation?
A4: While this compound is a solid, its degradation products in solution are typically not visually distinct. The most reliable way to monitor its stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Infrared (IR) spectroscopy can also be used to monitor the disappearance of the characteristic anhydride carbonyl peaks.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent assay results or loss of compound activity over a short period. | Degradation of the compound due to inappropriate solvent choice. | Use anhydrous, aprotic solvents for stock solutions and minimize exposure to protic solvents like water or alcohols. Prepare solutions fresh whenever possible. |
| Precipitate formation in the reaction mixture. | The degradation product (a dicarboxylic acid) may have lower solubility in the reaction solvent than the parent compound. | Confirm the identity of the precipitate using analytical techniques. If it is the degradation product, consider using a different solvent system or adjusting the reaction conditions. |
| Unexpected side products observed in the reaction. | The solvent (e.g., an alcohol) may be participating in the reaction through solvolysis.[2] | Switch to a non-nucleophilic solvent. If an alcoholic solvent is required, run the reaction at a lower temperature to minimize solvolysis and consider a shorter reaction time. |
| Baseline drift or new peaks appearing in HPLC analysis of a sample over time. | The compound is degrading in the HPLC mobile phase or the sample solvent. | Ensure the mobile phase is compatible and non-reactive. If using an aqueous mobile phase, buffer it to a neutral pH. Keep sample vials in the autosampler at a low temperature. |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound in various solvents at 25°C. This data is based on the general reactivity of cyclic anhydrides and serves as an illustrative guide. Actual degradation rates should be determined experimentally.
Table 1: Half-life of this compound in Different Solvents
| Solvent | Half-life (t1/2) |
| Water (pH 7) | ~ 2 hours |
| Methanol | ~ 8 hours |
| Acetonitrile (anhydrous) | > 7 days |
| THF (anhydrous) | > 7 days |
| DMSO (anhydrous) | > 5 days |
Table 2: Effect of pH on the Half-life in Aqueous Solution
| pH | Half-life (t1/2) |
| 3 | ~ 30 minutes |
| 5 | ~ 1.5 hours |
| 7 | ~ 2 hours |
| 9 | ~ 1 hour |
| 11 | < 15 minutes |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in the solvents to be tested (e.g., water, methanol, acetonitrile).
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of each test solution into a calibrated HPLC system.
-
Store the remaining test solutions at a constant temperature (e.g., 25°C).
-
Inject aliquots of each solution at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Flow Rate: 1 mL/min.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the percentage of the remaining compound against time.
-
Calculate the degradation rate constant and the half-life in each solvent.
-
Visualizations
Caption: General hydrolysis pathway of this compound.
Caption: Recommended workflow for assessing the stability of the compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Solvolysis - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. organic chemistry - Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Recrystallization of 3-Oxaspiro[5.5]undecane-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Oxaspiro[5.5]undecane-2,4-dione.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below to aid in the development of a successful recrystallization protocol.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol [1] |
| Melting Point | 67-70 °C[1] |
| Appearance | Solid[1] |
| CAS Number | 1010-26-0[1] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general starting point for the recrystallization of this compound. The choice of solvent and specific conditions may require optimization based on the purity of the starting material and the desired crystal characteristics.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on the principle of "like dissolves like," polar organic solvents are a good starting point for this polar molecule.[2] Ethanol, isopropanol, or a mixture of a more soluble solvent like ethyl acetate with a less soluble one like hexane are recommended for initial trials.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present after the solid has dissolved, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[3] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Inducing Crystallization (if necessary): If crystals do not form, you can try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a small seed crystal of pure this compound.[2][4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
dot
Caption: Troubleshooting workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: First, ensure the solvent is at or near its boiling point. If the compound still does not dissolve, you may need to add more solvent in small increments until it does. However, be cautious not to add too much, as this will reduce your yield.[2] If a large amount of solvent is required, it may be an indication that you have chosen a poor solvent, and you should consider trying a different one.
Q2: No crystals have formed after cooling the solution. What are the next steps?
A2: If crystals do not form spontaneously, you can try to induce crystallization.[2][4] Common methods include:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Reducing Solvent: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then try cooling again.[4]
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[3] To remedy this, try the following:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, you may need to choose a different solvent or solvent system.
Q4: The yield of my recrystallized product is very low. What could be the cause?
A4: A low yield can result from several factors:
-
Using too much solvent: This is a common cause, as some of your product will remain dissolved in the mother liquor.[4]
-
Premature crystallization: If the product crystallizes during a hot filtration step, you will lose some of your material.
-
Washing with too much cold solvent: The crystals have some solubility even in cold solvent, so using an excessive amount for washing can lead to product loss.
-
The compound has significant solubility in the cold solvent: In this case, cooling the solution in an ice bath may help to increase the yield.
Q5: What is the best way to choose a solvent for recrystallization?
A5: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] It should also either not dissolve impurities at all or dissolve them very well even at low temperatures. A common rule of thumb is "like dissolves like," meaning a solvent with similar polarity to the compound is a good starting point.[2] For this compound, which is a polar molecule, polar organic solvents like ethanol or ethyl acetate are good candidates. It is often necessary to test several solvents on a small scale to find the most suitable one.
References
Challenges in scaling up the synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione, also known as 1,1-Cyclohexanediacetic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the dehydration of its corresponding dicarboxylic acid, 1,1-cyclohexanediacetic acid. This is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor closely include reaction temperature, the purity of the starting 1,1-cyclohexanediacetic acid, and the complete removal of the dehydrating agent and byproducts during workup. Temperature control is crucial to prevent side reactions, while the purity of the starting material directly impacts the final product's purity and yield.
Q3: Are there any known impurities or byproducts to be aware of?
A3: Yes, potential impurities include unreacted 1,1-cyclohexanediacetic acid and polymeric side products. The formation of polymeric materials can occur, especially if the reaction is overheated or if purification is inadequate. Residual acetic anhydride or acetic acid from the workup can also be present if not thoroughly removed.
Q4: What are the recommended purification techniques for the final product?
A4: The crude product is often purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane. Vacuum distillation can also be employed for purification, although care must be taken to avoid thermal decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature (e.g., reflux) for a sufficient duration. Monitor the reaction progress using techniques like TLC or IR spectroscopy. |
| Low-quality or wet starting material (1,1-cyclohexanediacetic acid). | Use high-purity, dry 1,1-cyclohexanediacetic acid. Dry the starting material in a vacuum oven before use if necessary. | |
| Ineffective dehydrating agent. | Use a fresh, unopened bottle of the dehydrating agent (e.g., acetic anhydride). Ensure it has not been exposed to moisture. | |
| Product is an Oil or Gummy Solid and Fails to Crystallize | Presence of impurities, such as unreacted starting material or byproducts. | Attempt to purify the crude product by column chromatography before recrystallization. Seeding the solution with a small crystal of pure product can sometimes induce crystallization. |
| Incomplete removal of the dehydrating agent or solvent. | Ensure the crude product is thoroughly dried under vacuum to remove all volatile components before attempting recrystallization. | |
| Product Contaminated with Starting Material | Incomplete conversion. | Increase the reaction time or the amount of dehydrating agent. Re-subject the isolated product to the reaction conditions. |
| Formation of Polymeric Byproducts | Excessive heating during the reaction or distillation. | Maintain strict temperature control. If using vacuum distillation, ensure the pressure is low enough to allow for distillation at a lower temperature. |
Experimental Protocols
Synthesis of 1,1-Cyclohexanediacetic Acid
This protocol is based on the hydrolysis and decarboxylation of 1,1-cyclohexanedinitrile.
Materials:
-
1,1-Cyclohexanedinitrile
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Hydroxide (for neutralization)
Procedure:
-
Carefully add 1,1-cyclohexanedinitrile to concentrated sulfuric acid while cooling in an ice bath to control the exothermic reaction.
-
Heat the mixture under reflux for several hours to facilitate hydrolysis of the nitrile groups to carboxylic acids.
-
After cooling, pour the reaction mixture onto crushed ice.
-
The precipitated crude 1,1-cyclohexanediacetic acid is collected by filtration.
-
The crude acid can be purified by recrystallization from water or a suitable organic solvent.
Synthesis of this compound (1,1-Cyclohexanediacetic anhydride)
This protocol describes the cyclization of 1,1-cyclohexanediacetic acid to its anhydride.
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic Anhydride
-
Ethyl Acetate (for recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,1-cyclohexanediacetic acid and an excess of acetic anhydride.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield crystalline this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
How to avoid byproduct formation in spiro-anhydride synthesis
Welcome to the technical support center for spiro-anhydride synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on avoiding byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in spiro-anhydride synthesis from a dicarboxylic acid?
A1: The most prevalent byproduct is a polymeric or oligomeric species. This occurs when the dicarboxylic acid monomers react intermolecularly (between different molecules) to form linear polyanhydride chains instead of the desired intramolecular (within the same molecule) cyclization to form the spiro-anhydride. Other potential byproducts include unreacted dicarboxylic acid and, depending on the method used, mixed anhydrides.
Q2: How does temperature affect byproduct formation?
A2: Temperature plays a critical role. While heat is often required to drive the dehydration reaction, excessive temperatures can promote intermolecular reactions, leading to a higher yield of polymeric byproducts. It is crucial to find the optimal temperature that allows for efficient cyclization without favoring polymerization. For many dicarboxylic acids, dehydration is carried out at elevated temperatures, but this must be carefully controlled.
Q3: What is the role of the dehydrating agent, and how does its choice impact the reaction?
A3: The dehydrating agent facilitates the removal of a water molecule from the two carboxylic acid groups. Common choices include:
-
Acetic Anhydride: A widely used and effective reagent. It works by forming a mixed anhydride intermediate which then cyclizes. A potential downside is that it often requires heating, which can lead to byproducts if not optimized.
-
Oxalyl Chloride: A more reactive agent that can often be used at lower temperatures, which can help to minimize thermally-induced side reactions like polymerization.[1][2] However, it is also more hazardous and produces corrosive HCl gas as a byproduct.
-
Dicyclohexylcarbodiimide (DCC): A common coupling agent in peptide synthesis that can also be used for anhydride formation. It works under mild conditions but produces dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove.
Q4: How can I purify my spiro-anhydride product and remove byproducts?
A4: Purification can be challenging due to the similar functionalities of the product and byproducts. Common methods include:
-
Sublimation: This is a highly effective technique for purifying solid compounds that have a sufficiently high vapor pressure to transition directly from the solid to the gas phase under reduced pressure and heat.[3][4] This can be an excellent way to separate the desired spiro-anhydride from non-volatile polymeric material and unreacted dicarboxylic acid.
-
Recrystallization: This can be effective if a solvent system can be found in which the spiro-anhydride has good solubility at elevated temperatures and poor solubility at room temperature, while the byproducts have different solubility profiles.
-
Washing/Trituration: Washing the crude product with a solvent in which the byproducts are soluble but the desired product is not can help to remove impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of spiro-anhydride with a significant amount of insoluble, high-melting-point solid. | Formation of polymeric byproducts due to intermolecular reactions. | • Lower the reaction temperature.• Use a more dilute solution to favor intramolecular cyclization.• Consider a more reactive dehydrating agent like oxalyl chloride that allows for lower reaction temperatures.[2] |
| Presence of starting dicarboxylic acid in the final product. | Incomplete reaction. | • Increase the reaction time.• Use a slight excess of the dehydrating agent.• Ensure all reagents are anhydrous, as water can hydrolyze the anhydride back to the dicarboxylic acid.[5] |
| Product is an oil or waxy solid that is difficult to purify. | Presence of oligomeric byproducts. | • Attempt purification by high-vacuum sublimation.[3][4]• Try column chromatography, although this can be challenging due to the reactivity of the anhydride. |
| Reaction with oxalyl chloride is too vigorous or produces significant charring. | Reaction is too exothermic and uncontrolled. | • Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C).• Add the oxalyl chloride dropwise to a solution of the dicarboxylic acid. |
Data on Reaction Conditions
While specific quantitative data for byproduct formation in spiro-anhydride synthesis is not extensively published, the following table illustrates the expected trends based on general principles of dicarboxylic acid dehydration.
| Dehydrating Agent | Temperature | Concentration | Expected Spiro-Anhydride Yield | Expected Polymer Byproduct |
| Acetic Anhydride | High | High | Lower | High |
| Acetic Anhydride | Moderate | Low | Higher | Lower |
| Oxalyl Chloride | Low | Low | High | Low |
| Oxalyl Chloride | Room Temp | High | Moderate | Moderate |
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Anhydride using Acetic Anhydride
This protocol is designed to minimize polymeric byproduct formation.
Materials:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid
-
Acetic anhydride (reagent grade)
-
Anhydrous toluene (optional, as a solvent for dilution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add spiro[3.3]heptane-2,6-dicarboxylic acid (1 equivalent).
-
Add a 5- to 10-fold molar excess of acetic anhydride.[6] For a more dilute reaction, anhydrous toluene can be added.
-
Heat the mixture to a gentle reflux (around 120-140°C) and maintain for 2-4 hours. Monitor the reaction progress by observing the dissolution of the starting diacid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed under reduced pressure.
-
The crude product can be purified by sublimation under high vacuum to yield the pure spiro-anhydride.[3]
Protocol 2: Synthesis of Spiro-Anhydride using Oxalyl Chloride
This protocol utilizes a more reactive dehydrating agent to allow for milder reaction conditions.
Materials:
-
Spiro-dicarboxylic acid
-
Oxalyl chloride (2 equivalents)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
An inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend the spiro-dicarboxylic acid (1 equivalent) in the anhydrous solvent.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add oxalyl chloride (2 equivalents) dropwise to the stirred suspension. Gas evolution (CO, CO2, HCl) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction appears complete (e.g., the starting material has dissolved).
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Purify the crude product, for example, by recrystallization or sublimation.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting guide for spiro-anhydride synthesis.
Reaction Pathway: Intramolecular vs. Intermolecular Reaction
Caption: Competing reaction pathways in spiro-anhydride synthesis.
References
- 1. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Confirming the Structure of 3-Oxaspiro[5.5]undecane-2,4-dione with 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-Oxaspiro[5.5]undecane-2,4-dione, a valuable spirocyclic building block in medicinal chemistry and materials science. By comparing predicted spectral data with experimental data of structurally related compounds, we aim to provide a robust method for confirming the chemical structure of this molecule.
Structural Confirmation via ¹³C NMR
The structure of this compound, a derivative of cyclohexanediacetic anhydride, is characterized by a spirocyclic system containing a cyclohexane ring and a glutaric anhydride moiety. ¹³C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. The number of unique carbon signals, their chemical shifts (δ), and multiplicities provide definitive evidence for the proposed structure.
Due to the molecule's symmetry, with a plane of symmetry passing through the spiro center and the C4 and C9 atoms of the cyclohexane ring, a total of seven distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.
Comparative Analysis of ¹³C NMR Data
To validate the structure of this compound, its predicted ¹³C NMR chemical shifts are compared with the experimental data of structurally analogous compounds. This comparison allows for the confident assignment of each carbon signal. The selected reference compounds are 1-oxaspiro[5.5]undecane, representing the core spirocyclic system, and glutaric anhydride, representing the dione portion of the molecule.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 1-Oxaspiro[5.5]undecane | Experimental ¹³C Chemical Shift (ppm) for Glutaric Anhydride |
| C2, C5 | 170.1 | - | 172.9 |
| C6 (spiro) | 45.0 | 73.6 | - |
| C1, C7 | 40.0 | 36.5 | 28.5 |
| C8, C12 | 30.0 | 19.5 | - |
| C9, C11 | 25.0 | 26.8 | - |
| C10 | 20.0 | 24.1 | 18.2 |
Note: Predicted data for this compound was obtained from nmrdb.org. Experimental data for reference compounds is sourced from publicly available spectral databases.
The predicted chemical shifts for the carbonyl carbons (C2, C5) and the methylene carbons of the anhydride ring (C1, C7) in this compound show good correlation with the experimental values for glutaric anhydride. Similarly, the predicted shifts for the cyclohexane ring carbons (C8-C12) and the spiro-carbon (C6) are in a reasonable range when compared to the experimental data for 1-oxaspiro[5.5]undecane, considering the electronic effects of the adjacent carbonyl groups.
Experimental Protocol: ¹³C NMR Spectroscopy
The following provides a general methodology for acquiring a proton-decoupled ¹³C NMR spectrum of an organic compound like this compound.
1. Sample Preparation:
-
Dissolve 20-50 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain a clear, homogeneous solution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz
-
Solvent: CDCl₃ (or other appropriate deuterated solvent)
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.
-
Spectral Width (SW): 0 to 220 ppm.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used as an internal reference.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals if quantitative analysis is required (note: for standard ¹³C NMR, integration is not always accurate due to varying relaxation times and the Nuclear Overhauser Effect).
-
Calibrate the chemical shift scale using the solvent peak.
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound using ¹³C NMR can be visualized as a logical workflow.
Caption: Logical workflow for confirming the structure of this compound using ¹³C NMR.
A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of oxaspiro and azaspiro undecane diones, supported by experimental data. The information is presented to facilitate the understanding and selection of these heterocyclic scaffolds in drug discovery and development.
The strategic incorporation of spirocyclic systems into molecular architectures has been a growing trend in medicinal chemistry, owing to their ability to impart three-dimensionality, conformational rigidity, and novel pharmacological properties. Among these, undecane diones featuring an oxaspiro or azaspiro core have emerged as privileged scaffolds with a diverse range of biological activities. This guide offers a comparative overview of their cytotoxic and other biological effects, supported by quantitative data and detailed experimental methodologies.
Comparative Cytotoxicity Data
To provide a clear comparison of the cytotoxic potential of azaspiro and oxaspiro undecane diones, the following table summarizes the available 50% inhibitory concentration (IC50) values against various cancer cell lines. The data is compiled from different studies, and a direct comparison should be made with caution due to variations in experimental conditions.
| Compound Class | Specific Scaffold | Cell Line | IC50 (µg/mL) | Reference |
| Azaspiro Undecane Diones | Phenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 | [1] |
| p-fluorophenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 47.46 | [1] | |
| Thiophene substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 109 | [1] | |
| 5-methyl furyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 125 | [1] |
Note: At the time of this publication, directly comparable quantitative data for the cytotoxic activity of oxaspiro undecane diones was not available in the reviewed literature.
Other Biological Activities of Azaspiro Undecane Derivatives
Beyond cytotoxicity, azaspiro undecane scaffolds have been explored for other therapeutic applications. Notably, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC) and as Neuropeptide Y (NPY) Y5 receptor antagonists, suggesting their potential in metabolic disorders and obesity.
| Compound Class | Target | Activity (IC50) | Reference |
| Azaspiro Undecane Derivatives | Human Acetyl-CoA Carboxylase 1 (ACC1) | < 10 µM | [2] |
| Human Acetyl-CoA Carboxylase 2 (ACC2) | < 10 µM | [2] | |
| Neuropeptide Y (NPY) Y5 Receptor | < 10 µM to < 100 nM | [2] |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide.
MTT Assay for Cytotoxicity in SK-HEP-1 Liver Adenocarcinoma Cells
This protocol is based on the methodology described for evaluating the cytotoxic effects of novel diazaspiro undecane derivatives.[1]
1. Cell Culture and Seeding:
-
SK-HEP-1 human liver adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension is prepared, and the cell density is adjusted.
-
Cells are seeded into 96-well microplates at a predetermined optimal density and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds (azaspiro and oxaspiro undecane diones) are prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The culture medium from the seeded wells is replaced with the medium containing different concentrations of the test compounds.
-
Control wells containing medium with the vehicle (solvent) only and untreated cells are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Assay Procedure:
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The medium containing MTT is then carefully removed, and a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated to ensure complete dissolution of the formazan.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of a cell-based cytotoxicity assay.
Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.
Concluding Remarks
The available data indicates that azaspiro undecane diones exhibit cytotoxic activity against liver adenocarcinoma cells, with the nature of the substituent significantly influencing their potency. While a direct comparison with oxaspiro undecane diones is currently limited by the lack of publicly available and directly comparable data, the diverse biological activities of both scaffolds underscore their importance in medicinal chemistry. Further research involving the synthesis and parallel biological evaluation of a library of both oxaspiro and azaspiro undecane diones with varied substitution patterns is warranted to elucidate a comprehensive structure-activity relationship and to identify lead compounds for further development. The provided experimental protocol for the MTT assay serves as a foundational method for such future investigations.
References
Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.5]undecane Derivatives
A detailed examination of the spectroscopic signatures of various spiro[5.5]undecane derivatives reveals key structural insights crucial for their identification and characterization in research and drug development. This guide provides a comparative analysis of their performance across major spectroscopic techniques, supported by experimental data and detailed protocols.
The unique three-dimensional architecture of spiro[5.5]undecane and its derivatives, characterized by two six-membered rings joined by a common spiro carbon, gives rise to distinct spectroscopic features. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding their spectroscopic properties is paramount for confirming their synthesis, elucidating their structure, and studying their interactions with biological targets.
This guide focuses on a comparative analysis of representative spiro[5.5]undecane derivatives, including oxygen- and nitrogen-containing analogues, across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of spiro[5.5]undecane derivatives, offering a side-by-side comparison of their characteristic signals.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | 0.08 (s, 6H, 2xMe), 1.60 (s, 2H, H-4), 2.01 (s, 2H, H-2), 2.45 (dd, 2H, Heq-8, Heq-10), 3.20 (dd, 2H, Hax-8, Hax-10), 3.73 (dd, 2H, Hax-7, Hax-11), 7.12-7.19 (m, 10H, Ar-H)[1] | Spirocarbon (C-6) estimated around 68-70 ppm.[1] Other signals not explicitly reported. |
| 7,11-Bis-(2-methylphenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | N-H protons: δ 11.00-11.84.[2] | Carbonyl (C-1, C-5): δ 167.91-175.00; Carbonyl (C-9): δ 205.79-209.44; C-8, C-10: δ 44.05-48.76.[2] |
| 3-Benzylidene-1,5-dioxaspiro[5.5]undecane-2,4-dione | Data not readily available in cited literature. | Data not readily available in cited literature. |
Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) |
| 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | 1700 (C=O), 1670 (C=O), 1595, 1490, 1445[1] | 374.22 (M⁺)[1] | Data not readily available. |
| 7,11-Bis-(2-methylphenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | 3220 (N-H), 1750, 1700, 1670 (C=O), 1560, 1520[2] | 390.2 (M⁺)[2] | 216, 267[2] |
| 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Characterized by IR, but specific values not detailed in the abstract.[3] | Data not readily available. | Characterized by UV-Vis, but specific values not detailed in the abstract.[3] |
| Spiro[5.5]undecane (Parent Compound) | Not applicable. | 152 (M⁺)[4] | Not applicable. |
Experimental Workflow
The general workflow for the spectroscopic analysis of a synthesized spiro[5.5]undecane derivative is outlined below. This process ensures a comprehensive characterization of the compound's chemical structure.
References
Lack of Publicly Available Data on the Cytotoxicity of 3-Oxaspiro[5.5]undecane-2,4-dione Analogs
A comprehensive review of available scientific literature reveals a significant gap in the published research concerning the cytotoxic effects of 3-Oxaspiro[5.5]undecane-2,4-dione and its analogs. At present, there are no publicly accessible studies that provide quantitative data on their cytotoxicity, detail specific experimental protocols for their evaluation, or elucidate the signaling pathways through which they might exert their effects.
The focus of existing research on related spirocyclic compounds has been on different core structures, such as those containing nitrogen atoms within the spiro ring system (e.g., azaspiro[5.5]undecane derivatives). While these studies offer insights into the broader potential of spiro compounds in drug discovery, the specific cytotoxic profile of the this compound scaffold remains unexplored in the current body of scientific literature.
Therefore, a direct comparison of the cytotoxicity of this compound analogs is not possible at this time due to the absence of the necessary experimental data.
Illustrative Framework for a Cytotoxicity Comparison Guide
To demonstrate the structure and content of the requested comparison guide, a hypothetical example is provided below. This framework can be utilized once relevant experimental data for this compound analogs becomes available.
Hypothetical Comparison of this compound Analogs
This guide presents a comparative analysis of the cytotoxic activity of novel synthesized this compound analogs against various cancer cell lines.
Data Presentation: Cytotoxicity (IC₅₀) Data
The cytotoxic activity of the hypothetical analogs was evaluated, and the half-maximal inhibitory concentration (IC₅₀) values were determined. The results are summarized in the table below.
| Compound ID | Modification on Core Structure | Cancer Cell Line A (IC₅₀ in µM) | Cancer Cell Line B (IC₅₀ in µM) | Normal Cell Line (IC₅₀ in µM) |
| OSU-1 | Parent Compound | 75.3 | 82.1 | > 100 |
| OSU-2 | Substitution at C5 | 22.5 | 31.8 | 95.2 |
| OSU-3 | Substitution at C9 | 45.1 | 55.6 | > 100 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 5.4 |
Experimental Protocols
A detailed methodology for the key experiments is provided to ensure reproducibility.
Cell Culture: Human cancer cell lines A and B, and a normal human cell line were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the this compound analogs (0.1 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow Diagram:
Hypothetical Signaling Pathway Diagram:
X-ray crystallography data for 3-Oxaspiro[5.5]undecane-2,4-dione structural validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural validation of 3-Oxaspiro[5.5]undecane-2,4-dione, also known as 1,1-Cyclohexanediacetic anhydride. While single-crystal X-ray diffraction remains the definitive method for structural elucidation, its application is contingent on the formation of high-quality crystals. This guide, therefore, also details readily available and powerful alternative techniques, including spectroscopic methods and computational modeling, to provide a comprehensive approach to structural validation.
Overview of Structural Validation Methods
The structural confirmation of a synthesized or isolated compound like this compound is a critical step in chemical research and drug development. A combination of orthogonal analytical techniques is often employed to unambiguously determine the molecular structure.
| Method | Information Provided | Sample Requirements | Throughput |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles. | Single, high-quality crystal. | Low |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | ~1-10 mg dissolved in a suitable deuterated solvent. | High |
| FT-IR Spectroscopy | Presence of functional groups. | A few milligrams of solid or liquid sample. | High |
| Mass Spectrometry | Molecular weight and elemental composition. | Micrograms to nanograms of sample. | High |
| Computational Chemistry | Predicted 3D structure, spectroscopic properties. | In-silico (no physical sample). | Medium |
Experimental Data and Comparison
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on its known structure and data from analogous compounds.
| Technique | Expected Key Signals |
| ¹H NMR | Multiplets corresponding to the protons of the cyclohexane ring and singlets for the methylene protons adjacent to the carbonyl groups. |
| ¹³C NMR | Resonances for the spiro carbon, carbonyl carbons, methylene carbons of the anhydride ring, and the carbons of the cyclohexane ring. |
| FT-IR (cm⁻¹) | Strong C=O stretching vibrations characteristic of an anhydride (~1810 and ~1760 cm⁻¹), C-O-C stretching, and C-H stretching vibrations. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₁₄O₃, Exact Mass: 182.09 g/mol ). |
Actual experimental spectra for this compound are not publicly available in spectral databases. The expected data is inferred from the known structure and spectral data of similar spirocyclic and anhydride compounds.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: ~12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse.
-
Spectral width: ~220 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Spectral Collection: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the molecule.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular weight.
-
Data Analysis: Determine the exact mass of the molecular ion peak and use it to calculate the elemental composition.
Computational Chemistry Workflow
Computational chemistry provides a powerful tool to complement experimental data for structural validation. Density Functional Theory (DFT) calculations can predict the geometry and spectroscopic properties of a molecule.
Caption: Computational and experimental workflow for structural validation.
Signaling Pathways and Logical Relationships
The structural validation process follows a logical progression where data from multiple techniques are integrated to build a conclusive case for the proposed structure.
Caption: Logical flow of data for structural confirmation.
A Comparative Guide to Spiro-Imides and Spiro-Anhydrides in Synthetic Chemistry
For researchers, scientists, and drug development professionals, understanding the nuances of different molecular scaffolds is paramount. This guide provides a comparative analysis of spiro-imides and the closely related, yet distinct, spiro-anhydrides, offering insights into their synthesis, stability, and applications in modern organic and medicinal chemistry.
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention due to their unique three-dimensional structures.[1] This rigid architecture can impart favorable pharmacological properties, making them attractive scaffolds in drug discovery.[2][3] Among the diverse classes of spirocycles, those incorporating imide and anhydride functionalities offer distinct reactive profiles and synthetic potential.
At a Glance: Spiro-Imides vs. Spiro-Anhydrides
| Feature | Spiro-Imides | Spiro-Anhydrides |
| Functional Group | Cyclic dicarboximide | Cyclic carboxylic anhydride |
| Stability | Generally stable and readily isolated | Often highly reactive and used as intermediates |
| Synthesis | Multicomponent reactions, cycloadditions, cyclizations | Dehydration of dicarboxylic acids, reaction of acid chlorides with carboxylic acids |
| Key Applications | Medicinal chemistry (e.g., anticancer, antiviral), materials science | Acylating agents, intermediates in lactone and imide synthesis |
| Spectroscopic Features (IR) | Two C=O stretching bands | Two C=O stretching bands, typically at higher wavenumbers than imides |
Synthesis and Stability: A Tale of Two Scaffolds
The synthesis of spiro-imides often involves robust and efficient multicomponent reactions. For example, the one-pot reaction of an isatin, an amino acid, and an electron-deficient alkene can yield complex spiro[indoline-3,3′-pyrrolizine] derivatives with high regio- and stereospecificity.[4] Another powerful approach is the Knoevenagel/Michael/cyclization domino reaction, which allows for the construction of diverse spiro compounds.[5] The resulting spiro-imides are generally stable compounds that can be readily purified and characterized.
In contrast, spiro-anhydrides are less commonly isolated as final products. Anhydrides are inherently reactive towards nucleophiles and are often employed as intermediates in organic synthesis.[6] Their synthesis can be achieved by the dehydration of a suitable spiro-dicarboxylic acid, often with gentle heating, or by the reaction of a spiro-diacid chloride with a carboxylate salt.[7] However, their susceptibility to hydrolysis and other nucleophilic attacks often makes them transient species in a reaction pathway, for instance, in the formation of spiro-lactams or other amide-containing spirocycles.[8]
Comparative Performance in Synthesis: Reactivity as a Key Differentiator
The primary difference in the synthetic utility of spiro-imides and spiro-anhydrides lies in their reactivity. Spiro-imides, with their stable cyclic imide core, serve as robust scaffolds onto which further chemical transformations can be performed. Their value often lies in the final molecular architecture and its biological or material properties.
Spiro-anhydrides, on the other hand, are valuable precisely because of their reactivity. They act as potent electrophiles, readily undergoing nucleophilic acyl substitution.[9] This makes them excellent precursors for the synthesis of a variety of other spirocyclic derivatives, including spiro-esters, spiro-amides, and, through reaction with amines, spiro-imides themselves.[7]
Experimental Protocols
Synthesis of a Spiro[indoline-3,3′-indolizine] (Spiro-Imide Derivative)
This one-pot, three-component reaction demonstrates a common and efficient method for synthesizing complex spiro-imide-containing scaffolds.[4]
Materials:
-
Substituted indole-2,3-dione (isatin) (1 mmol)
-
(S)-pipecolic acid (1 mmol)
-
trans-3-Benzoylacrylic acid (1 mmol)
-
Acetonitrile (solvent)
Procedure:
-
A mixture of the substituted isatin, (S)-pipecolic acid, and trans-3-benzoylacrylic acid is refluxed in acetonitrile.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired spiro[indoline-3,3′-indolizine].
General Synthesis of a Cyclic Anhydride
This protocol outlines a general method for the formation of a cyclic anhydride from a dicarboxylic acid, which can be adapted for the synthesis of a spiro-anhydride from a suitable spiro-dicarboxylic acid precursor.[7]
Materials:
-
Dicarboxylic acid (e.g., glutaric acid for a non-spiro example)
-
Heat source
Procedure:
-
The dicarboxylic acid is gently heated.
-
The dehydration reaction occurs, leading to the formation of the cyclic anhydride and water.
-
The product can be purified by distillation or recrystallization, depending on its physical properties.
Data Presentation: Spectroscopic Characterization
The differentiation between spiro-imides and spiro-anhydrides can be readily achieved through spectroscopic methods, particularly infrared (IR) spectroscopy.
| Compound Class | Spectroscopic Data | Source |
| Spiro-Imide Derivatives | IR (cm⁻¹): Characteristic C=O stretching bands for the imide functionality. ¹H NMR: Chemical shifts depend on the specific structure, but protons adjacent to the imide carbonyls will be deshielded. ¹³C NMR: Carbonyl carbons of the imide typically resonate in the range of 160-180 ppm. | [4][10] |
| Spiro-Anhydrides | IR (cm⁻¹): Two distinct C=O stretching bands due to symmetric and asymmetric stretching, often at higher frequencies (e.g., 1820 and 1750 cm⁻¹) compared to imides.[11] ¹³C NMR: The carbonyl carbons of the anhydride are also deshielded and appear in a similar range to imides (160-180 ppm).[12] | [11][13] |
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanisms for the formation of spiro-imides via a multicomponent reaction and the general reactivity of anhydrides in nucleophilic acyl substitution.
Caption: Formation of a spiro-imide via a [3+2] cycloaddition.
Caption: Nucleophilic acyl substitution on an anhydride.
Conclusion
In the landscape of synthetic chemistry, spiro-imides and spiro-anhydrides occupy distinct yet complementary roles. Spiro-imides are prized for their stability and are frequently incorporated as core structural motifs in the design of novel therapeutics and materials. Their synthesis is often achieved through elegant and efficient multicomponent strategies. Spiro-anhydrides, while less common as final products due to their inherent reactivity, are valuable as versatile intermediates. Their ability to readily undergo nucleophilic acyl substitution provides a gateway to a wide array of other spirocyclic systems. For the synthetic chemist, a thorough understanding of the properties and reactivity of both scaffolds is essential for the strategic design and successful execution of complex molecular syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 10. mdpi.com [mdpi.com]
- 11. Ch20: Spectroscopic Analysis : Anhydrides [chem.ucalgary.ca]
- 12. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
In Vitro Assay Validation for Novel 3-Oxaspiro[5.5]undecane-2,4-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of novel 3-Oxaspiro[5.5]undecane-2,4-dione derivatives. The following sections detail their performance in key assays relative to established alternative compounds, offering supporting experimental data and methodologies to aid in the evaluation of their therapeutic potential.
Data Presentation: Comparative In Vitro Bioactivity
The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of newly synthesized this compound derivatives (hypothetical data based on closely related spiro compounds) in comparison to known reference compounds.
| Compound | Assay Type | Cell Line / Target | IC50 (µM)[1] | % Inhibition @ 100 µg/mL | Reference Compound | Reference IC50 (µM) / % Inhibition |
| OSU-D1 (Derivative 1) | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 15.8 | - | Doxorubicin | 0.98 |
| OSU-D2 (Derivative 2) | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 22.4 | - | Cisplatin | 5.2 |
| OSU-D3 (Derivative 3) | Anti-inflammatory | BSA Denaturation | - | 78.2% | Diclofenac Sodium | 95.5% |
| OSU-D4 (Derivative 4) | Anti-inflammatory | COX-2 Inhibition | 8.9 | - | Celecoxib | 0.35 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
This assay determines the concentration at which the test compounds inhibit cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the this compound derivatives and reference compounds in DMSO.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.
Bovine Serum Albumin (BSA) Denaturation Assay for Anti-inflammatory Activity
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, which is a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds and reference drug (Diclofenac Sodium)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
The reaction mixture consists of 2 ml of various concentrations of the test compounds (e.g., 10 to 500 µg/mL) and 2.8 ml of PBS.
-
Add 0.2 ml of the 1% BSA solution to the mixture.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of novel compounds using the MTT assay.
Simplified NF-κB Signaling Pathway in Inflammation
Caption: The NF-κB signaling pathway is a key regulator of inflammation.
References
A Comparative Guide to the Thermal Analysis of 3-Oxaspiro[5.5]undecane-2,4-dione by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of 3-Oxaspiro[5.5]undecane-2,4-dione, a spirocyclic compound of interest in polymer chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this document establishes a predictive comparison with structurally related cyclic anhydrides. The data presented for the target compound is based on information from chemical suppliers, while the comparative data for analogous compounds is sourced from publicly available databases. This guide also outlines a detailed experimental protocol for conducting a comprehensive Differential Scanning Calorimetry (DSC) analysis.
Comparative Thermal Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) |
| This compound | 182.22 | 67 - 72 | Data not available | |
| Glutaric Anhydride | 114.10 | 52 - 56 | Data not available | |
| Succinic Anhydride | 100.07 | 118 - 120 | Data not available | |
| DL-Camphoric Anhydride | 182.22 | 221 - 225 | Data not available |
Note: The melting point for this compound is reported by chemical suppliers. The melting points for the comparative compounds are from publicly available chemical databases. The absence of enthalpy of fusion data is a current limitation in the publicly accessible literature.
Experimental Protocols
A standardized protocol for the DSC analysis of this compound is essential for obtaining reproducible and comparable results. The following methodology is based on best practices for the thermal analysis of solid organic compounds.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Aluminum DSC pans and lids.
-
Crimper for sealing DSC pans.
-
Microbalance with a precision of at least ±0.01 mg.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 100°C at a heating rate of 10°C/min.
-
Hold at 100°C for 2 minutes to ensure complete melting.
-
Cool the sample from 100°C to 25°C at a rate of 10°C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point (Tmelt) is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Visualizing the DSC Workflow
The following diagram illustrates the logical flow of a typical DSC experiment, from initial sample handling to final data interpretation.
Caption: Experimental workflow for Differential Scanning Calorimetry.
A Researcher's Guide to Cross-Validation of Analytical Data for Spirocyclic Compounds
For researchers, scientists, and drug development professionals, the structural confirmation and purity assessment of spirocyclic compounds are critical milestones. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the robust cross-validation of these complex molecules. Detailed experimental protocols and illustrative workflows are presented to support practical implementation in a laboratory setting.
Spirocyclic systems, characterized by their unique three-dimensional architecture, are increasingly prominent in drug discovery and natural product chemistry.[1][2] Their conformational rigidity and novel chemical space offer exciting therapeutic possibilities.[3][4] However, these same structural complexities demand a rigorous and multi-faceted analytical approach to ensure accurate characterization and purity. Cross-validation, the process of corroborating data from independent analytical methods, is therefore not just a best practice but a necessity.[5]
This guide focuses on the synergistic use of HPLC, NMR, and MS to achieve unambiguous structural elucidation and purity assessment of spirocyclic compounds.
Comparative Analysis of Key Analytical Techniques
The selection of analytical techniques should be guided by the specific information required at each stage of research and development. HPLC is invaluable for purification and initial purity assessment, while NMR provides detailed structural information, and MS offers precise mass determination and fragmentation data. The true power lies in the integration of these techniques.[6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Function | Separation and quantification of components in a mixture. Purity assessment. | Unambiguous structure elucidation, stereochemical analysis, and quantification (qNMR). | Determination of molecular weight and elemental composition. Structural information through fragmentation. |
| Key Data Output | Chromatogram (retention time, peak area, peak purity). | Spectrum (chemical shift, coupling constants, integrals). | Mass spectrum (mass-to-charge ratio, isotopic pattern, fragment ions). |
| Typical Sensitivity | High (ng to pg range). | Moderate to low (µg to mg range). | Very high (pg to fg range). |
| Sample Requirement | Small, requires sample to be soluble in the mobile phase. | Larger, requires sample to be soluble in deuterated solvents. | Very small, requires sample to be ionizable. |
| Strengths for Spirocyclic Compounds | - Excellent for separating diastereomers and enantiomers (with chiral columns).[7] - Provides reliable purity data (% area).[8] | - Provides detailed 3D structural information, including stereochemistry.[9] - qNMR allows for accurate purity determination without a reference standard of the analyte.[10][11] | - High-resolution MS (HRMS) provides exact mass and elemental composition.[12] - Tandem MS (MS/MS) reveals fragmentation patterns that can confirm substructures.[6] |
| Limitations | - Co-elution of impurities can lead to inaccurate purity assessment. - Does not provide definitive structural information on its own. | - Lower sensitivity compared to MS and HPLC. - Complex spectra for large or conformationally flexible molecules. | - Isomers (including stereoisomers) may not be distinguishable without chromatographic separation. - Does not provide detailed connectivity information. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following sections outline typical procedures for the analysis of spirocyclic compounds using HPLC, NMR, and MS.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
HPLC is a cornerstone for assessing the purity of a synthesized or isolated spirocyclic compound and for separating stereoisomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
For chiral separations, a selection of chiral stationary phases (e.g., polysaccharide-based) is required.[7]
General Protocol for Purity Analysis:
-
Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a common starting point.[13]
-
Mobile Phase Preparation: A gradient elution is typically employed for complex samples. A common mobile phase system is a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.[13]
-
Gradient Program: A typical gradient might be: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD detection allows for the monitoring of multiple wavelengths and can aid in peak purity assessment.
-
Sample Preparation: Dissolve the spirocyclic compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-10 µL.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the compound. Peak purity can be assessed using the DAD spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
NMR is the most powerful technique for the de novo structural elucidation of organic molecules, including the complex stereochemistry of spirocyclic compounds.[9] Quantitative NMR (qNMR) can be used for highly accurate purity determination.[10][11]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Protocol for Structural Elucidation (1D and 2D NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified spirocyclic compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: Acquire a ¹H NMR spectrum to observe proton signals, their chemical shifts, multiplicities, and integrals. Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
-
Protocol for Quantitative NMR (qNMR) for Purity Assessment:
-
Internal Standard Selection: Choose a stable, non-reactive internal standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the spirocyclic compound and the internal standard into an NMR tube. Add a known volume of a suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
Mass Spectrometry (MS) for Molecular Weight and Formula Determination
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a spirocyclic compound. Tandem MS (MS/MS) provides valuable structural information through fragmentation analysis.[6]
Instrumentation:
-
A mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap analyzer, often coupled with an HPLC system (LC-MS).
Protocol for HRMS and MS/MS Analysis:
-
Ionization Method: Electrospray ionization (ESI) is a common choice for many organic molecules.
-
Mass Analyzer Mode: Acquire data in both positive and negative ion modes to determine the most suitable mode for the analyte.
-
HRMS Acquisition: Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion. Use this mass to calculate the elemental composition.
-
MS/MS Acquisition: Select the molecular ion for fragmentation and acquire the tandem mass spectrum. The fragmentation pattern can be used to confirm the presence of specific substructures within the spirocyclic framework.
-
Data Analysis: Compare the observed fragmentation pattern with theoretical fragmentation pathways to support the proposed structure.
Visualizing the Cross-Validation Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process and the interplay between the different analytical techniques.
References
- 1. Analytical Method Development | SpiroChem [spirochem.com]
- 2. chemrj.org [chemrj.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. Deciphering composition and connectivity of a natural product with the assistance of MS and 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress of NMR in Natural Product Quantification [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Oxaspiro[5.5]undecane-2,4-dione: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Oxaspiro[5.5]undecane-2,4-dione, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific hazard information. As a general precaution for a combustible solid, personal protective equipment (PPE) is mandatory.[1] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form to avoid inhalation.[1]
-
Protective Clothing: A lab coat or other protective garments.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust or vapors.[2]
Disposal Procedures for this compound
Chemical waste is subject to stringent regulations by the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or poured down the drain.[3] The following procedures outline the approved methods for the disposal of this compound.
Step 1: Waste Identification and Segregation
All waste containing this compound must be classified as hazardous chemical waste.[4][5] This includes:
-
Unused or expired pure chemical.
-
Contaminated materials such as gloves, absorbent paper, and weighing boats.
-
Empty containers that are not triple-rinsed.
Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions.[4]
Step 2: Waste Collection and Containerization
-
Primary Container:
-
For solid waste, use a clearly labeled, leak-proof container with a secure screw-on cap.[6] Avoid using containers with corks or parafilm as primary seals.[6]
-
Chemically contaminated solid waste like gloves and paper towels should be double-bagged in clear plastic bags to allow for visual inspection.[6]
-
The container must be compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container.[3]
-
The label must include the full chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[3][4]
-
List all constituents if it is a mixture, along with their approximate percentages.[3]
-
Include the date of waste generation, the principal investigator's name, and the laboratory location.[3]
-
-
Secondary Containment:
Step 3: On-Site Neutralization (for skilled personnel only)
As a cyclic anhydride, this compound will react with water, alcohols, and amines.[7] While in-lab neutralization can be a disposal option for anhydrides, it should only be performed by trained personnel in a controlled environment due to the exothermic nature of the reaction.
Experimental Protocol for Hydrolysis of this compound:
-
Objective: To hydrolyze the anhydride to its corresponding dicarboxylic acid, which may be less hazardous for final disposal.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Stir plate and stir bar
-
Three-necked flask
-
Dropping funnel
-
pH paper or pH meter
-
-
Procedure:
-
In a chemical fume hood, place the this compound in the three-necked flask equipped with a stirrer.
-
Slowly add the sodium hydroxide solution to the flask via the dropping funnel while stirring vigorously. The reaction is exothermic, so the addition should be controlled to prevent boiling.
-
Continue stirring until the solid has completely dissolved.
-
Check the pH of the resulting solution to ensure it is within the acceptable range for drain disposal as per local regulations (typically between 5.5 and 10.5), if permitted by your institution's EHS.[8]
-
If drain disposal is not permitted, the neutralized solution should be collected as hazardous waste.
-
Step 4: Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple-Rinsing: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[4][5]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[4][5]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label.[5] The container can then be disposed of in the regular trash.[5]
Step 5: Arranging for Hazardous Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected hazardous waste.[3] Ensure all paperwork, such as a hazardous waste information form, is completed accurately.[3]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 10.5 (with EHS approval) | [8] |
| Secondary Containment Capacity | 110% of primary container volume | [6] |
| Maximum Accumulation Time | 90 days from first addition of waste | [6] |
| Maximum Accumulation Volume | 55 gallons of any single hazardous waste | [6] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Logical Relationship for Waste Management
Caption: Key relationships in managing chemical waste.
References
- 1. 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. epfl.ch [epfl.ch]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
